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  • Product: 2-Oxa-8-thia-5-azaspiro[3.4]octane
  • CAS: 1515518-54-3

Core Science & Biosynthesis

Foundational

Structural and Bioisosteric Profiling of 2-Oxa-8-thia-5-azaspirooctane: A Next-Generation Scaffold for Drug Discovery

Structural and Bioisosteric Profiling of 2-Oxa-8-thia-5-azaspiro[1]octane: A Next-Generation Scaffold for Drug Discovery Executive Summary As a Senior Application Scientist specializing in structural biology, I frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Bioisosteric Profiling of 2-Oxa-8-thia-5-azaspiro[1]octane: A Next-Generation Scaffold for Drug Discovery

Executive Summary

As a Senior Application Scientist specializing in structural biology, I frequently encounter the limitations of traditional flat heterocycles like morpholine, piperazine, and thiomorpholine. While ubiquitous, these sp²-rich or conformationally flat rings suffer from well-documented metabolic liabilities—such as CYP450-mediated α-oxidation—and sub-optimal three-dimensional (3D) target coverage.

The introduction of four-membered ring-containing spirocycles has revolutionized fragment-based drug discovery[1]. Among these, the 2-oxa-8-thia-5-azaspiro[1]octane scaffold represents a masterclass in structural engineering. By fusing an oxetane ring and a thiazolidine ring at a single quaternary spiro carbon, this scaffold provides an orthogonal 3D geometry, enhanced metabolic stability, and highly tunable physicochemical properties. This technical guide explores the crystallographic geometry, bioisosteric rationale, and experimental workflows required to leverage this advanced building block.

Crystallographic Profiling & Structural Geometry

The crystal structure of the 2-oxa-8-thia-5-azaspiro[1]octane core is defined by its extreme rigidity and orthogonal ring arrangement. High-resolution X-ray diffraction data of spiro[1]octane derivatives reveal several critical geometric features:

  • Orthogonal Projection: The four-membered oxetane ring (positions 1-2-3-4) and the five-membered thia-aza ring (positions 4-5-6-7-8) sit at a near-perfect 90° angle to one another. This orthogonality forces the exit vectors (the bonds connecting the scaffold to the rest of the drug molecule) into distinct spatial quadrants, maximizing interactions with complex protein binding pockets.

  • Oxetane Planarity vs. Thiazolidine Puckering: While the oxetane ring remains largely planar due to high ring strain, the 5-membered thiazolidine ring adopts an envelope or half-chair pucker. This dynamic puckering allows the nitrogen (N5) to adapt its trajectory when binding to a target, minimizing entropic penalties.

  • Enhanced Hydrogen Bonding: The ring strain of the oxetane alters the hybridization of the C–O bonds, increasing their s-character. This projects the oxygen lone pairs further outward, making the oxetane oxygen (O2) a significantly stronger hydrogen-bond acceptor than standard aliphatic ethers[1].

Bioisosteric Rationale: The Causality of Scaffold Replacement

Replacing a morpholine ring with a 2-oxa-8-thia-5-azaspiro[1]octane derivative is not merely a structural novelty; it is a calculated manipulation of physicochemical properties. The logic behind this replacement is driven by three causal factors:

  • Metabolic Shielding: Morpholine is highly susceptible to oxidative cleavage. The α-carbons adjacent to the oxygen or nitrogen are readily oxidized by Cytochrome P450 enzymes into hemiaminals, leading to ring opening. In our spirocycle, the spiro carbon (C4) is quaternary, acting as a massive steric shield that blocks α-oxidation[1].

  • pKa Modulation: The strong electron-withdrawing nature (-I effect) of the highly polar oxetane ring pulls electron density away from the adjacent secondary amine (N5). This lowers the basicity (pKa) of the nitrogen, which improves passive membrane permeability and reduces the risk of hERG channel toxicity.

  • Fsp³ Enhancement: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates directly with clinical success. The spiro-fusion guarantees a high Fsp³ character, preventing the molecule from intercalating into DNA (reducing off-target toxicity) and improving aqueous solubility.

BioisostereLogic Morpholine Traditional Scaffold (e.g., Morpholine) MetabolicLiability Metabolic Liability (CYP450 Oxidation) Morpholine->MetabolicLiability Flatness Low Fsp3 (Flat Geometry) Morpholine->Flatness Spirocycle 2-Oxa-8-thia-5-azaspiro[3.4]octane Morpholine->Spirocycle Bioisosteric Replacement HighFsp3 High Fsp3 (3D Exit Vectors) Spirocycle->HighFsp3 MetabolicStability Metabolic Stability (Steric Shielding) Spirocycle->MetabolicStability PKaModulation pKa Modulation (Reduced Basicity) Spirocycle->PKaModulation

Caption: Logical flow of bioisosteric replacement from a flat morpholine to a 3D spirocyclic scaffold.

Quantitative Physicochemical Comparison
PropertyMorpholine2-Oxa-8-thia-5-azaspiro[1]octaneStructural Causality
3D Character (Fsp³) Low (Conformationally flat chair)High (Rigid, spherical 3D projection)Orthogonal spiro-fusion forces exit vectors into distinct spatial quadrants.
Metabolic Stability Vulnerable to CYP450 α-oxidationHighly StableThe quaternary spiro carbon (C4) sterically shields adjacent heteroatoms from oxidative cleavage.
Hydrogen Bond Acceptor Moderate (Aliphatic Ether)Strong (Oxetane Oxygen)High ring strain of the oxetane increases the s-character of the C-O bonds, projecting the oxygen lone pairs.
Lipophilicity (LogP) HydrophilicBalanced / TunableThe sulfur atom (thia) compensates for the highly polar oxetane, maintaining optimal membrane permeability.

Experimental Protocol: X-Ray Crystallography Workflow

To validate the binding mode of 2-oxa-8-thia-5-azaspiro[1]octane derivatives against therapeutic targets—such as [2] or —high-resolution X-ray crystallography is mandatory. Below is the self-validating protocol we utilize to ensure structural integrity and high-resolution diffraction.

Step-by-Step Co-Crystallization Methodology
  • Target Preparation & Quality Control: Express and purify the target protein using Ni-NTA affinity and size-exclusion chromatography (SEC). Causality: The protein must be concentrated to 10–15 mg/mL with >95% homogeneity. Even minor impurities will disrupt the delicate crystal lattice formation, leading to merohedral twinning or complete failure to nucleate.

  • Ligand Solubilization: Dissolve the 2-oxa-8-thia-5-azaspiro[1]octane compound in 100% anhydrous DMSO to create a 50 mM stock. Causality: The highly polar oxetane and lipophilic thiazolidine regions create an amphiphilic profile. A strong aprotic solvent is required to prevent micelle formation or premature precipitation prior to protein binding.

  • Co-Crystallization via Vapor Diffusion: Incubate the protein with a 3-fold molar excess of the ligand for 2 hours on ice. Setup sitting-drop vapor diffusion plates by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M KSCN). Causality: The PEG polymer acts as a precipitant by gently competing for water molecules. Over days, water vapor leaves the drop for the reservoir, slowly driving the complex into a state of supersaturation where an ordered crystal lattice can form.

  • Cryoprotection & Flash-Cooling: Harvest the mature crystals using a nylon loop. Briefly submerge the crystal in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) for 30 seconds, then immediately flash-cool in liquid nitrogen. Causality: Rapid cooling in the presence of glycerol prevents the formation of crystalline ice. Ice rings diffract X-rays intensely and will obscure the subtle diffraction spots of the protein-ligand complex.

  • Diffraction & Electron Density Refinement: Collect diffraction data at a synchrotron source at 100 K. Process the data using XDS and refine the electron density map using Phenix. Causality: Synchrotron radiation provides the high-intensity X-ray beam necessary to resolve the precise orthogonal geometry and puckering of the spiro[1]octane ring at high resolution (< 2.0 Å).

XRayWorkflow Step1 1. Complex Formation (Protein + Spiro Ligand) Step2 2. Vapor Diffusion (Sitting Drop) Step1->Step2 Step3 3. Cryoprotection (20% Glycerol) Step2->Step3 Step4 4. Synchrotron XRD (100 K) Step3->Step4 Step5 5. Electron Density Map Refinement Step4->Step5

Caption: Step-by-step X-ray crystallography workflow for spirocyclic ligand-protein complexes.

Applications in Modern Drug Discovery

The integration of oxa-thia-azaspiro[1]octanes into drug discovery pipelines has yielded remarkable clinical candidates. Notably, the [3] on synthesizing these multifunctional modules has paved the way for their use in antiviral and oncology targets.

For instance, in the development of SARS-CoV-2 3CLpro inhibitors , spirocyclic derivatives were utilized to target the S4 subsite of the protease. The rigid, orthogonal nature of the spiro[1]octane provided exceptional electron density resolution and locked the inhibitor into a highly potent, low-entropy binding conformation. Similarly, crystal structures of Autotaxin (a key target in fibrotic diseases) bound to 5-oxa-2-azaspiro[1]octane derivatives demonstrate how the oxetane oxygen engages in critical hydrogen bonding with the active site while the spiro-core perfectly fills the lipophilic pocket[2].

References

  • [2] Crystal Structure of rat Autotaxin in complex with (3,5-dichlorophenyl)methyl 7-(3H-benzotriazole-5-carbonylamino)-5-oxa-2-azaspiro[1]octane-2-carboxylate. RCSB Protein Data Bank (PDB ID: 7G33). URL:[Link]

  • [1] Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114(16), 8257-8322. URL:[Link]

  • [3] Li, D. B.; Rogers-Evans, M.; Carreira, E. M. "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[1]octanes." Organic Letters, 2013, 15(18), 4766-4769. URL:[Link]

  • Dampalla, C. S., et al. "Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease." Journal of Medicinal Chemistry, 2022, 65(11), 7818-7832. URL:[Link]

Sources

Exploratory

"conformational analysis of 2-Oxa-8-thia-5-azaspiro[3.4]octane"

An In-Depth Technical Guide to the Conformational Analysis of 2-Oxa-8-thia-5-azaspiro[3.4]octane For Researchers, Scientists, and Drug Development Professionals Abstract The spirocyclic scaffold has become increasingly v...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Conformational Analysis of 2-Oxa-8-thia-5-azaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirocyclic scaffold has become increasingly vital in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1] The novel 2-Oxa-8-thia-5-azaspiro[3.4]octane framework, which incorporates an oxetane and a thiazolidine ring, presents a compact and functionally rich module for chemical space exploration.[2][3] A thorough understanding of its conformational preferences is paramount for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the theoretical and practical methodologies for elucidating the conformational landscape of this heterocyclic system, synthesizing principles from computational chemistry, NMR spectroscopy, and X-ray crystallography to offer a holistic analytical approach.

The Structural Blueprint: Deconstructing 2-Oxa-8-thia-5-azaspiro[3.4]octane

The 2-Oxa-8-thia-5-azaspiro[3.4]octane system is characterized by a central quaternary spiro-carbon atom that serves as the junction for a four-membered oxetane ring and a five-membered thiazolidine ring. This unique arrangement inherently limits conformational freedom compared to more flexible acyclic or monocyclic systems, yet it introduces subtle and complex conformational possibilities through the puckering of each ring.

The key structural features to consider are:

  • The Oxetane Ring: A four-membered saturated ring containing an oxygen atom. To relieve ring strain, the oxetane ring is not planar but exists in a puckered conformation.

  • The Thiazolidine Ring: A five-membered saturated ring containing both a sulfur and a nitrogen atom. This ring is also non-planar and can adopt several low-energy conformations, typically described as envelope (or twist) forms.[4]

  • The Spiro Center: The spirocyclic carbon atom (C-4) is a stereocenter. The relative orientation of the two rings around this pivot point defines the overall molecular shape.

The interplay between the puckering of the two rings gives rise to a set of distinct conformers. Understanding the energy differences and interconversion barriers between these states is the primary goal of conformational analysis.

Caption: Core structure of the 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold.

Methodologies for Conformational Elucidation

A multi-pronged approach combining computational modeling with empirical spectroscopic and crystallographic data is essential for a robust conformational analysis.

Computational Chemistry: The Predictive Engine

Recent advances in computational methods allow for the accurate prediction of molecular conformations and their relative energies.[5] Density Functional Theory (DFT) and Molecular Dynamics (MD) are the cornerstones of this in silico analysis.

Expertise & Causality: The choice of a computational method is critical. While faster methods like molecular mechanics can be used for an initial broad search, DFT provides more accurate electronic structure details necessary for discerning subtle energy differences between conformers. Functionals like M06-2X or B3LYP with dispersion corrections (e.g., D3) are recommended, as they account for the non-covalent interactions that can be significant in heterocyclic systems.[6][7]

Protocol 1: DFT-Based Conformational Search and Energy Profiling

  • Initial Structure Generation: Build the 2-Oxa-8-thia-5-azaspiro[3.4]octane structure in a molecular editor. Generate a preliminary set of possible conformers by systematically rotating the puckering of the oxetane and thiazolidine rings.

  • Initial Optimization: Perform an initial geometry optimization of all generated structures using a computationally less expensive method (e.g., semi-empirical PM7 or a small basis set DFT). This step removes initial high-energy clashes.

  • Conformational Search: Employ a systematic conformational search algorithm (e.g., using molecular dynamics or Monte Carlo methods) to explore the potential energy surface more broadly and identify low-energy minima.

  • High-Level Re-optimization: Take all unique conformers within a reasonable energy window (e.g., 20 kcal/mol) from the initial search and re-optimize their geometries using a higher level of theory, such as M06-2X/6-311+G(d,p) . This functional is known to perform well for systems with significant dispersion interactions.[6]

  • Frequency Calculations: Perform frequency calculations on the optimized structures at the same level of theory. This confirms that each structure is a true minimum (no imaginary frequencies) and provides thermodynamic data (Gibbs free energy).

  • Energy Analysis: Calculate the relative Gibbs free energies (ΔG) of all conformers to determine their populations at a given temperature using the Boltzmann distribution.

A 1. Initial 3D Structure Generation B 2. Low-Level Geometry Optimization (e.g., PM7) A->B C 3. Systematic Conformational Search (MD/Monte Carlo) B->C D 4. High-Level DFT Re-optimization (e.g., M06-2X) C->D E 5. Frequency Calculation & Verification D->E F 6. Relative Energy (ΔG) Calculation E->F G Boltzmann Population Analysis F->G

Caption: Workflow for a DFT-based conformational analysis.

NMR Spectroscopy: The Solution-State Snapshot

NMR spectroscopy is the most powerful experimental technique for studying the conformation and dynamics of molecules in solution.[8][9] Key parameters like proton-proton coupling constants (³JHH), chemical shifts, and Nuclear Overhauser Effects (NOEs) provide a wealth of structural information.

Expertise & Causality: The magnitude of ³JHH coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation. By measuring these couplings, one can deduce the puckering of the rings.[4] 2D NOESY or ROESY experiments reveal through-space proximity between protons, which is invaluable for determining the relative orientation of the two spiro-fused rings.

Protocol 2: NMR-Based Structural Elucidation

  • Sample Preparation: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra to identify all unique resonances.

  • 2D NMR Acquisition:

    • COSY: To establish proton-proton connectivity within each ring.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons like the spiro center.

    • NOESY/ROESY: To identify through-space correlations. Cross-peaks between protons on the oxetane ring and the thiazolidine ring are critical for defining the overall conformation.

  • Data Analysis:

    • Extract ³JHH values from the high-resolution 1D ¹H spectrum. Use these values in Karplus-type equations to estimate dihedral angles.

    • Analyze NOESY/ROESY cross-peaks. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • Variable Temperature (VT) NMR: If multiple conformers are suspected to be in equilibrium, acquire spectra at different temperatures. Broadening or coalescence of signals can indicate dynamic exchange, and integration changes can provide thermodynamic data (ΔH° and ΔS°).[10]

X-Ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[11][12] This structure represents a single, low-energy conformation and serves as the ultimate benchmark for validating the results of computational and NMR studies.

Trustworthiness: While the solid-state conformation may not be the most populated one in solution, it provides precise bond lengths, bond angles, and torsion angles. This data is invaluable for confirming the puckering of the rings and the relative stereochemistry, which can be difficult to ascertain by other means.[13]

Protocol 3: Single-Crystal X-Ray Analysis

  • Crystallization: The rate-limiting step is often growing a single crystal of sufficient quality. This involves screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are fitted to this map, and the structure is refined to achieve the best possible fit with the experimental data.[12]

The Anticipated Conformational Landscape

While no specific experimental data exists for 2-Oxa-8-thia-5-azaspiro[3.4]octane, we can predict its conformational behavior based on established principles for its constituent rings.

Ring Puckering and Key Conformers
  • Oxetane Ring: The four-membered ring will be puckered with a defined dihedral angle to minimize strain.

  • Thiazolidine Ring: The five-membered ring will likely adopt an envelope or twist conformation. In an envelope conformation, one atom is out of the plane of the other four. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The specific atoms involved in the puckering will define different conformers (e.g., C6-envelope vs. C7-envelope).

The combination of these puckering modes will generate several distinct conformers. Computational analysis is essential to determine their relative energies.

Table 1: Hypothetical Relative Energies of 2-Oxa-8-thia-5-azaspiro[3.4]octane Conformers

Conformer ID Thiazolidine Conformation Oxetane Puckering ΔG (kcal/mol) Population (%) at 298 K
Conf-A C6-envelope Puckered-Up 0.00 75.1
Conf-B C7-envelope Puckered-Up 0.85 16.5
Conf-C Twist (C6-C7) Puckered-Down 1.50 5.8

| Conf-D | N5-envelope | Puckered-Up | 2.10 | 2.6 |

Note: This data is illustrative and based on general principles. Actual values would require specific calculations.

Stereoelectronic Effects: The Anomeric Influence

The presence of multiple heteroatoms (O, N, S) with lone pairs of electrons introduces the possibility of stabilizing stereoelectronic interactions, such as the anomeric effect.[14][15] The anomeric effect describes the tendency of a substituent on a carbon adjacent to a heteroatom in a ring to prefer an axial orientation, contrary to steric expectations. This is often explained by a stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond.[16]

In the 2-Oxa-8-thia-5-azaspiro[3.4]octane system, interactions such as n(N) -> σ(C-S) or n(O) -> σ(C-N) could influence the puckering of the rings and stabilize specific conformations. For instance, such an effect could favor a conformation where the lone pair on the nitrogen atom is anti-periplanar to the C4-S8 bond, influencing the thiazolidine ring's pucker.

Conclusion: A Synergistic Approach

The conformational analysis of 2-Oxa-8-thia-5-azaspiro[3.4]octane is a complex but tractable problem that is critical for its application in drug design. A robust understanding cannot be achieved through a single technique. Instead, a synergistic workflow is required:

  • Predict with Computation: Use high-level DFT calculations to map the potential energy surface and identify all low-energy conformers.

  • Validate with NMR: Use solution-phase NMR data, particularly ³JHH couplings and NOEs, to confirm the major conformers present in a biologically relevant medium.

  • Benchmark with Crystallography: Whenever possible, obtain a single-crystal X-ray structure to provide an unambiguous, high-resolution snapshot of a low-energy state, which serves to validate the computational models.

By integrating these powerful analytical tools, researchers can build a comprehensive and reliable model of the three-dimensional conformational landscape of this novel spirocyclic system, paving the way for its intelligent application in the development of next-generation therapeutics.

References

  • Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. RSC Publishing. 6

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. 17

  • Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. SpringerLink. 11

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. 5

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar. 18

  • Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PMC. 7

  • A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. 10

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. 19

  • X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa... ResearchGate. 20

  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. 8

  • CONFORMATIONAL ANALYSIS OF TETRAHYDROFURAN AND TETRAHYDROTHIOPENE USING 1H NMR SPECTROSCOPY AND ab initio CALCULATIONS. Chemistry of Heterocyclic Compounds. 4

  • Conformational analysis of pentamethylene heterocycles. Chemical Reviews. 21

  • 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. ResearchGate. 22

  • Theoretical Study on the Mechanism of Spirocyclization in Spiroviolene Biosynthesis. National Center for Biotechnology Information. 23

  • X-ray structure of spiro compound 7b. ResearchGate. 24

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. OA Monitor Ireland. 2

  • NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. 9

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. 25

  • Conformational analysis of 3-acetylamino-5,6-dihydrouracils by DFT computations. Sciforum. 26

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. 3

  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. 27

  • Anomeric effect. Wikipedia. 14

  • Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. PMC. 1

  • DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface. ChemRxiv. 28

  • Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway. ChemRxiv. 29

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. 30

  • X-Ray Crystallography of Chemical Compounds. PMC. 13

  • X-ray crystallography. Wikipedia. 12

  • Formation of spirocycle and synthesis of iterative monomer 6 a1 (1... ResearchGate. 31

  • A Structural Expression of Exo-Anomeric Effect. ACS Publications. 32

  • The Anomeric Effect - It's Complicated. ResearchGate. 16

  • 2-oxa-5-azaspiro[3.4]octane (C6H11NO). PubChem. 33

  • Module 11 : Carbohydrates. NPTEL. 15

  • Anomeric effects in non-carbohydrate compounds: conformational differences between the oxazolidine rings of a cis-fused bicyclic system. PubMed. 34

  • 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane 95%. Sigma-Aldrich.

  • 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane 95%. Merck Millipore. 35

Sources

Foundational

Synthesis and Characterization of Thia-Azaspiro[3.4]octanes: A Paradigm Shift in Drug Discovery Scaffolds

Executive Summary: Escaping Flatland For decades, medicinal chemistry has relied heavily on saturated, nitrogen-containing heterocycles like piperazine and morpholine to modulate the physicochemical properties of drug ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping Flatland

For decades, medicinal chemistry has relied heavily on saturated, nitrogen-containing heterocycles like piperazine and morpholine to modulate the physicochemical properties of drug candidates. However, the overutilization of these flat, rod-like modules has led to crowded intellectual property (IP) spaces and compounds with suboptimal three-dimensional (3D) target engagement.

To address this, the concept of "escaping flatland" has driven the development of spirocyclic scaffolds[1]. Among the most promising of these are the thia-azaspiro[3.4]octanes , pioneered as multifunctional, compact modules for drug discovery[2]. By introducing a rigid, orthogonal spiro center and a sulfur heteroatom, these scaffolds provide novel exit vectors, disrupt crystal packing to enhance aqueous solubility, and offer tunable polarity via sulfur oxidation states[3].

This technical whitepaper provides an in-depth analysis of the design rationale, step-by-step synthetic methodologies, and self-validating characterization protocols for thia-azaspiro[3.4]octanes.

Design Rationale and Scaffold Logic (Causality)

The architectural shift from monocyclic amines to spirocycles is not merely aesthetic; it is rooted in fundamental thermodynamics and structural biology. Traditional amines often adopt chair conformations that project substituents linearly or at shallow angles (e.g., 180° for 1,4-piperazines). In contrast, a spiro[3.4]octane system forces substituents into a cambered, orthogonal environment[2].

The strategic inclusion of a sulfur atom (yielding a thia-azaspiro system) serves a dual purpose:

  • Targeted Vectorization: It introduces a heteroatom that can participate in unique hydrogen-bonding interactions within poorly charted 3D macromolecular pockets.

  • Metabolic and Polarity Tuning: The sulfur atom can be selectively oxidized to a sulfoxide or sulfone. This allows medicinal chemists to drastically alter the topological polar surface area (tPSA) and hydrogen-bond acceptor count without changing the compound's steric bulk[3].

ScaffoldLogic N1 Traditional Amines (Piperazine/Morpholine) N2 Linear Exit Vectors & High Lipophilicity N1->N2 N3 Spirocyclization Strategy (Scaffold Hopping) N2->N3 N4 Thia-azaspiro[3.4]octanes (Compact 3D Modules) N3->N4 N5 Orthogonal Exit Vectors (Enhanced 3D Space) N4->N5 N6 Tunable Polarity (S-Oxidation States) N4->N6

Caption: Logical progression from traditional flat amines to 3D thia-azaspiro[3.4]octane scaffolds.

Comparative Physicochemical Topologies

To understand the quantitative advantage of these modules, we must compare their structural parameters against industry standards.

ScaffoldStructural TopologyExit Vector Angle3D Character (Fsp3)Primary Medicinal Chemistry Advantage
Piperazine Chair conformation~180° (Linear)BaselineStandard basic amine, predictable pharmacokinetics.
Morpholine Chair conformation~144° (Angular)BaselineReduced basicity, acts as a mild H-bond acceptor.
Thia-azaspiro[3.4]octane Orthogonal rings~90° (Orthogonal)Very HighDisrupted crystal packing, novel IP space, tunable polarity.

Synthetic Methodologies and Experimental Workflows

The synthesis of these modules demands highly step-economic and scalable routes[2]. Below are the detailed protocols for the two primary regioisomers: the 5-thia and 6-thia derivatives. The protocols are designed as self-validating systems, where the success of each step dictates the chemical viability of the next.

Synthesis of 5-Thia-2-azaspiro[3.4]octanes

This route utilizes a brilliant cascade reaction to establish the spiro center from commercially available 1-N-Boc-3-azetidinone[2].

Step 1: Aldol Addition

  • Procedure: 1-N-Boc-3-azetidinone is reacted with 4-butyrothiolactone under basic conditions (e.g., LDA) to form an aldol adduct.

  • Causality: This step establishes the critical C-C bond linking the four-membered nitrogen ring to the sulfur-containing precursor. The reaction is highly scalable (routinely performed on an 8-g scale, yielding ~85%)[2].

Step 2: Dehydration

  • Procedure: The aldol adduct is subjected to dehydration conditions (e.g., mesylation followed by elimination) to yield a conjugated thiolactone.

  • Causality: Dehydration generates an α,β -unsaturated system. This unsaturation is strictly required as the electrophilic acceptor for the subsequent ring-closing step.

  • Self-Validation: The success of this step is immediately validated by LC-MS (loss of 18 Da for H2​O ) and the appearance of a distinct vinylic proton signal in the 1H NMR spectrum.

Step 3: Base-Promoted Cascade Spirocyclization

  • Procedure: The conjugated thiolactone is exposed to an alkaline methanol solution.

  • Causality: This is the mechanistic masterstroke of the sequence. The alkaline methanol performs a transesterification, opening the thiolactone ring to yield a methyl ester and a highly nucleophilic free thiolate. Because of its proximity to the conjugated double bond, the thiolate immediately undergoes an intramolecular thia-Michael addition. This cascade perfectly closes the five-membered thiolane ring, establishing the quaternary spiro center[2].

  • Self-Validation: The reaction validates itself via 1H NMR: the vinylic protons from Step 2 completely disappear, replaced by the complex multiplet signals of the newly formed spirocyclic CH2​ groups.

Synthesis of 6-Thia-2-azaspiro[3.4]octanes

The 6-thia regioisomer requires a different disconnection, relying on an intramolecular debenzylative alkylation[2].

SynthesisWorkflow S1 1. Aldol Addition BnSCH2CHO + Azetidine Ester S2 2. Stepwise Reduction (DIBAL-H / NaBH4) S1->S2 C-C Bond Formation S3 3. Tosylation (TsCl / Pyridine) S2->S3 Carbonyl Reduction to 1,3-Diol S4 4. Intramolecular Cyclization (Heating in DMF) S3->S4 OH Activation (Leaving Group) S5 6-thia-2-azaspiro[3.4]octane Core Scaffold S4->S5 Debenzylative Thia-Alkylation

Caption: Step-by-step synthetic workflow for the construction of 6-thia-2-azaspiro[3.4]octanes.

Step 1: Aldol Addition

  • Procedure: Benzylthioacetaldehyde ( BnSCH2​CHO ) is reacted with a protected azetidine ester to produce the initial aldol adduct[2].

Step 2: Stepwise Reduction

  • Procedure: The adduct is treated with DIBAL-H followed by NaBH4​ to afford a 1,3-diol[2].

  • Causality: A stepwise reduction is crucial. DIBAL-H safely reduces the ester to an aldehyde/hemiacetal at low temperatures without cleaving the benzyl sulfide. NaBH4​ then cleanly finishes the reduction to the primary alcohol, preventing over-reduction or side reactions.

Step 3: Selective Tosylation

  • Procedure: The 1,3-diol is treated with Tosyl Chloride (TsCl) in pyridine to form a mono-tosylate intermediate[2].

  • Causality: The primary hydroxyl group is a poor leaving group. Converting it to a tosylate activates the carbon center for the upcoming nucleophilic attack.

Step 4: Debenzylative Cyclization

  • Procedure: The tosylate intermediate is heated in Dimethylformamide (DMF) to yield the spirocyclic thiolane[2].

  • Causality: Heating provides the activation energy for the intramolecular sulfur atom to attack the tosylate-bearing carbon via an SN​2 mechanism, forming a cyclic sulfonium intermediate. The nucleophilic environment (or counterions) subsequently strips the benzyl group, neutralizing the sulfur and yielding the stable 6-thia-2-azaspiro[3.4]octane core.

  • Self-Validation: The success of this cyclization is definitively tracked by the loss of the aromatic benzyl protons (7.2-7.4 ppm) and the benzylic CH2​ singlet (~3.7 ppm) in the 1H NMR spectrum, confirming the debenzylation and ring closure.

Downstream Characterization and Functionalization

Once the core scaffolds are synthesized, their utility in drug discovery relies on further functionalization.

Oxidation to Sulfones: The thioether core can be smoothly oxidized to a sulfone using reagents like mCPBA or Oxone. This transformation is critical for adjusting the physicochemical properties of the module. The resulting sulfones exhibit significantly altered dipole moments and act as strong hydrogen-bond acceptors, which can dramatically improve binding affinity to specific kinase or GPCR targets[3].

Deprotection and Vectorization: The N-Boc protecting group on the azetidine ring can be removed using standard acidic conditions (e.g., TFA in DCM or HCl in dioxane). The resulting secondary amine serves as the primary attachment point (Vector 1) for coupling to larger pharmacophores via reductive amination, amide coupling, or SN​Ar reactions. The functional groups on the thiolane ring (e.g., hydroxyls or carboxylates) serve as Vector 2, allowing for divergent, parallel library synthesis[3].

Conclusion

The synthesis and characterization of thia-azaspiro[3.4]octanes represent a masterclass in modern scaffold design. By replacing flat, lipophilic rings with rigid, 3D spirocycles, researchers can access uncharted chemical space, improve aqueous solubility, and fine-tune metabolic stability. The step-economic methodologies—ranging from cascade thia-Michael additions to debenzylative cyclizations—ensure that these advanced modules can be produced at scale, cementing their role as indispensable tools in the next generation of drug discovery.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Organic Letters, 2011, 13(22), 6134-6136. (Li, D. B.; Rogers-Evans, M.; Carreira, E. M.)[Link][2]

  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes Organic Letters, 2013, 15(18), 4766-4769. (Li, D. B.; Rogers-Evans, M.; Carreira, E. M.)[Link][3]

Sources

Exploratory

Engineering the 3D Pharmacophore: A Technical Guide to Novel Spirocyclic Systems Containing Oxa-Thia-Aza Moieties

The "Escape from Flatland" Paradigm The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm shift in modern drug discovery. This structural evolution is dri...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Paradigm

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm shift in modern drug discovery. This structural evolution is driven by the necessity to improve clinical success rates by enhancing target specificity, aqueous solubility, and metabolic stability. Among the most promising 3D scaffolds are spirocyclic systems —architectures where two rings are joined by a single common atom (the spiro atom).

When these rigid frameworks are functionalized with oxa (oxygen) , thia (sulfur) , and aza (nitrogen) moieties, they act as superior bioisosteres for traditional saturated heterocycles like morpholine, piperidine, and piperazine. The incorporation of these heteroatoms into highly strained four- and five-membered rings (e.g., oxetanes, azetidines, thietanes) fundamentally alters the physicochemical profile of the molecule without significantly increasing molecular weight .

Causality of Heteroatom Selection:
  • Oxa Moieties (Oxygen): The inclusion of an oxetane ring within a spirocycle dramatically lowers lipophilicity (clogP) and acts as a strong hydrogen bond acceptor. The inherent ring strain increases the s-character of the adjacent C-H bonds, making them stronger and highly resistant to cytochrome P450-mediated oxidative metabolism.

  • Thia Moieties (Sulfur): Sulfur introduces a unique tunable vector. Post-synthetic oxidation of the thia moiety to a sulfoxide or sulfone allows medicinal chemists to finely modulate the dipole moment and hydrogen-bonding capacity of the scaffold without altering its core 3D geometry.

  • Aza Moieties (Nitrogen): The nitrogen atom provides the essential basic center for salt formation, ensuring aqueous solubility, and acts as the primary attachment point (exit vector) for coupling the spirocycle to the broader drug pharmacophore.

Structural & Physicochemical Advantages

To understand the superiority of oxa-thia-aza spirocycles, we must benchmark them against the industry-standard flat heterocycles they are designed to replace.

Physicochemical PropertyMorpholine (Standard)2-Oxa-6-azaspiro[3.3]heptaneThia-azaspiro[3.4]octane
Topology Flat (Chair Conformation)3D (Orthogonal Rings)3D (Orthogonal Rings)
Fraction sp³ (Fsp³) 1.001.001.00
Ring Strain Minimal (~0 kcal/mol)High (~25 kcal/mol)Moderate (~18 kcal/mol)
Metabolic Stability Susceptible to α-oxidationHighly resistantTunable via S-oxidation
Aqueous Solubility HighSuperiorHigh
Lipophilicity (clogP) -0.86-1.20-0.60

Table 1: Comparative physicochemical profiling of standard heterocycles versus novel oxa-thia-aza spirocyclic modules.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of highly strained spirocycles requires step-economic and thermodynamically driven pathways. Below are the validated protocols for synthesizing two critical oxa-thia-aza scaffolds.

Protocol 1: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Traditional syntheses of this morpholine bioisostere relied on N-tosyl protection, which necessitated harsh, unscalable magnesium sonication for deprotection and yielded highly hygroscopic oxalate salts. The following methodology resolves these bottlenecks via an N-benzyl intermediate .

Step-by-Step Methodology:

  • Oxetane Formation: React tribromopentaerythritol with a mild base (e.g., NaOH) in an aqueous/organic biphasic system. Causality: The base deprotonates the hydroxyl group, triggering a rapid intramolecular nucleophilic substitution that displaces a bromide ion, closing the highly strained oxetane ring.

  • Spirocyclization: Treat the resulting intermediate with benzylamine and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile under reflux. Causality: DBU acts as a non-nucleophilic base to neutralize the generated HBr. Benzylamine undergoes a double intermolecular substitution with the remaining alkyl bromides, closing the azetidine ring to form N-benzyl-2-oxa-6-azaspiro[3.3]heptane.

  • Debenzylation: Subject the N-benzyl intermediate to catalytic hydrogenation using Pd/C (10%) under H₂ gas (5 bar) in methanol. Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the C-N benzyl bond without opening the strained oxetane or azetidine rings, yielding the free base.

  • Salt Formation: Isolate the free base and react it with p-toluenesulfonic acid (PTSA). Causality: Converting the free base to a PTSA salt produces a non-hygroscopic, thermally stable solid, ensuring accurate stoichiometric handling for subsequent drug coupling reactions.

Protocol 2: Synthesis of 5-Oxa-2-azaspiro[3.4]octanes via Allene Cyclization

To create spirocycles with variable exit vectors, the Magnus allene cyclization method is employed. This route is highly step-economic and directly installs the spirocyclic core with an enol ether handle .

Step-by-Step Methodology:

  • Nucleophilic Addition: Add lithiated methoxyallene to N-Boc-3-azetidinone at -78°C in THF. Causality: The organolithium reagent attacks the electrophilic ketone of the azetidinone, producing a tertiary alcohol adduct with high regioselectivity.

  • Spirocyclization: Treat the unpurified adduct with potassium tert-butoxide (tBuOK) and tert-butanol (tBuOH) in the presence of catalytic dicyclohexyl-18-crown-6. Causality: The crown ether sequesters the potassium cation, creating a "naked," highly nucleophilic alkoxide. This drives the 5-endo-trig cyclization onto the central carbon of the allene, overcoming the steric hindrance of the forming spiro center to yield a spirocyclic enol ether.

  • Hydrolysis: Treat the enol ether with catalytic p-toluenesulfonic acid (TsOH) in acetone. Causality: Mild acid hydrolysis converts the enol ether into the corresponding ketone (5-oxa-2-azaspiro[3.4]octan-8-one), providing a versatile electrophilic handle for further functionalization (e.g., reductive amination).

Mechanistic Pathway Visualization

The following diagram maps the logical workflow and chemical transformations for the scalable synthesis of the 2-oxa-6-azaspiro[3.3]heptane bioisostere described in Protocol 1.

G A Tribromopentaerythritol (Starting Material) B Intramolecular Substitution (Oxetane Ring Formation) A->B C Intermolecular Substitution (+ Benzylamine / DBU) B->C D N-Benzyl-2-oxa-6-azaspiro[3.3]heptane (Intermediate) C->D E Catalytic Hydrogenation (Pd/C, H2, 5 bar) D->E F 2-Oxa-6-azaspiro[3.3]heptane (Target Spirocycle) E->F G Morpholine Bioisostere (Drug Integration) F->G

Scalable synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane and its bioisosteric use.

Conclusion & Future Outlook

The strategic integration of oxa-thia-aza spirocyclic systems represents a masterclass in structural optimization. By escaping flatland, drug developers can bypass the metabolic liabilities of traditional heterocycles while simultaneously improving solubility and target binding affinity. As synthetic methodologies—such as the scalable benzyl-route and allene cyclizations—become more robust, we anticipate these spirocyclic modules will become foundational building blocks not just in small molecule inhibitors, but in complex modalities like PROTACs and molecular glues.

References

  • Carreira, E.M. and Fessard, T.C. (2014) Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322.[Link]

  • Rudik, D.I., et al. (2025) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Chemical Communications, 61, 6579-6594.[Link]

  • Li, D.B., Rogers-Evans, M., and Carreira, E.M. (2013) Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766-4769.[Link]

Sources

Foundational

In Silico Prediction and Profiling of 2-Oxa-8-thia-5-azaspiro[3.4]octane: A Computational Guide for Drug Discovery

Executive Summary The transition from planar, sp2-hybridized aromatic rings to sp3-rich, 3D architectures has fundamentally reshaped modern drug discovery. Spirocyclic scaffolds are experiencing a massive surge in utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, 3D architectures has fundamentally reshaped modern drug discovery. Spirocyclic scaffolds are experiencing a massive surge in utilization due to their ability to optimize physicochemical properties, restrict conformational flexibility, and provide unique exit vectors for target binding[1].

Among these emerging scaffolds, 2-oxa-8-thia-5-azaspiro[3.4]octane is a highly specialized, polar building block. Structurally, it is an oxetane-3-spiro-2'-thiazolidine—fusing an oxetane ring and a 1,3-thiazolidine ring at a single spiro carbon (C4). This creates a dense stereoelectronic environment featuring an N,S-acetal spiro center. Because synthesizing such sterically congested, heteroatom-rich spirocycles is resource-intensive, rigorous in silico profiling is mandatory.

As a Senior Application Scientist, I have structured this whitepaper to guide you through the computational prediction of this scaffold's properties. This guide moves beyond listing software; it explains the mechanistic causality behind our computational choices and establishes a self-validating experimental feedback loop to ensure data trustworthiness.

Quantum Mechanical (QM) Profiling & Conformational Causality

The Causality of Stereoelectronic Effects

The core of 2-oxa-8-thia-5-azaspiro[3.4]octane is its C4 spiro carbon, which is bonded to two carbons (from the oxetane ring), a nitrogen, and a sulfur. This makes C4 an N,S-acetal (a hybrid of an aminal and a thioacetal). N,S-acetals are highly sensitive to stereoelectronic effects, specifically the generalized anomeric effect, where the lone pairs on N5 and S8 dictate the preferred puckering of the thiazolidine ring.

Furthermore, the oxetane oxygen (O2) acts as a strong hydrogen-bond acceptor, creating a powerful dipole moment that opposes the vectors of the thiazolidine heteroatoms. Understanding these forces via Quantum Mechanics (QM) is critical because the lowest-energy conformer dictates the 3D exit vectors available for binding to a target protein.

Step-by-Step QM Methodology
  • Initial Conformer Generation: Generate the 3D geometry from the SMILES string using the RDKit ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm to ensure baseline distance bounds are respected.

  • DFT Optimization: Submit the initial geometry to Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G(d,p) basis set. This specific basis set includes polarization functions on heavy atoms and hydrogen, which is non-negotiable for accurately modeling the hypervalent tendencies and polarizability of the sulfur atom (S8).

  • Electrostatic Potential (ESP) Mapping: Calculate the HOMO/LUMO energy gap and generate an ESP map. Causality: The ESP map will reveal the exact partial negative charge density on O2 versus S8, guiding medicinal chemists on which atom will act as the primary hydrogen-bond acceptor in the binding pocket.

ADMET & Physicochemical Prediction Workflow

The Causality of Scaffold Liabilities

While a Fraction of sp3 carbons (Fsp3) of 1.0 theoretically guarantees excellent aqueous solubility, the specific heteroatoms in this scaffold introduce unique Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) variables:

  • Metabolic Liability: The thiazolidine sulfur (S8) is a known "soft spot" for Phase I metabolism. Cytochrome P450 (CYP) enzymes readily oxidize such sulfides to sulfoxides and sulfones.

  • Hydrolytic Stability: The N,S-acetal spiro center can undergo ring-opening hydrolysis in acidic environments (e.g., gastric fluid at pH 1.5). The basicity (pKa) of the secondary amine (N5) dictates whether the molecule is protonated, which directly impacts this hydrolytic stability.

To predict these properties, we utilize [2] for baseline physicochemical traits and [3]—a state-of-the-art Chemprop-RDKit graph neural network—for toxicity and metabolic endpoints.

Table 1: Predicted In Silico Properties
PropertyPredicted ValueComputational ToolMechanistic Causality / Implication
Fsp3 1.0 (100%)RDKitMaximum 3D character; reduces flatland-driven off-target toxicity and improves solubility[1].
LogP (Consensus) -0.2 to 0.4SwissADME[2]Highly polar nature driven by O, N, and S heteroatoms; suggests excellent aqueous solubility but potentially low passive permeability.
Basic pKa (N5) 6.2 - 7.1ADMET PredictorThe secondary amine's protonation state at physiological pH (7.4) dictates lysosomal trapping and oral bioavailability.
CYP3A4 Liability High (S-oxidation)ADMET-AI[3]The thiazolidine sulfur is highly susceptible to Phase I oxidation, likely requiring steric blocking groups in lead optimization.
hERG Toxicity Low ProbabilityADMET-AI[3]The low lipophilicity and rigid spirocyclic core prevent the promiscuous hydrophobic interactions required for hERG channel blockade.

Self-Validating Experimental Protocol

Computational predictions are merely hypotheses until anchored by in vitro assays. To ensure trustworthiness, every in silico workflow must be paired with a self-validating experimental feedback loop. If ADMET-AI predicts high CYP3A4 clearance due to S-oxidation, the experimental protocol must specifically assay for this metabolite to refine the machine learning model.

Step-by-Step Microsomal Stability & Active Learning Workflow
  • Incubation: Incubate 1 µM of the 2-oxa-8-thia-5-azaspiro[3.4]octane derivative with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Quenching & Extraction: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench the reaction immediately with three volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge to precipitate proteins.

  • Targeted LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry. Crucial Step: Do not just measure parent depletion. Program the mass spectrometer to specifically monitor for the +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts associated with S-oxidation.

  • Algorithmic Feedback (The Validation Loop): Calculate the intrinsic clearance ( CLint​ ). If the experimental clearance deviates from the ADMET-AI prediction by more than 1.5-fold, feed the empirical CLint​ and metabolite ID data back into the local Chemprop model. This active learning step adjusts the message-passing neural network weights specifically for the spiro-N,S-acetal substructure.

Mandatory Visualizations

Below are the logical architectures defining our predictive and metabolic workflows.

Workflow SMILES Input Structure (SMILES) QM QM Optimization (DFT/B3LYP) SMILES->QM ADMET ADMET Prediction (Chemprop/ADMET-AI) SMILES->ADMET PK Physicochemical (SwissADME) SMILES->PK EXP In Vitro Validation (Microsomal Stability) QM->EXP ADMET->EXP PK->EXP LOOP Model Refinement (Active Learning) EXP->LOOP LOOP->SMILES

Caption: Self-validating in silico to in vitro workflow for spirocycle property prediction.

Metabolism Parent 2-Oxa-8-thia-5-azaspiro [3.4]octane CYP CYP450 Oxidation (Phase I) Parent->CYP Sulfoxide Sulfoxide Metabolite (+16 Da Mass Shift) CYP->Sulfoxide [O] N_Dealk N-Dealkylation (If N5 is substituted) CYP->N_Dealk CYP3A4 Sulfone Sulfone Metabolite (+32 Da Mass Shift) Sulfoxide->Sulfone [O]

Caption: Predicted CYP450-mediated metabolic pathways for the thiazolidine ring.

References

  • The Spirocycle Surge in Drug Discovery. Drug Hunter (2025). Available at:[Link]

  • Swanson, K., Walther, P., Leitz, J., Mukherjee, S., Wu, J. C., Shivnaraine, R. V., & Zou, J. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Bioinformatics, 40(7), btae455 (2024). Available at:[Link]

  • Daina, A., Michielin, O., & Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717 (2017). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Derivatization of 2-Oxa-8-thia-5-azaspiro[3.4]octane: A Technical Protocol

Executive Summary The 2-oxa-8-thia-5-azaspiro[3.4]octane scaffold is a highly valuable, sp³-enriched bioisostere utilized in contemporary medicinal chemistry. By spiro-fusing an oxetane ring—known for improving aqueous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxa-8-thia-5-azaspiro[3.4]octane scaffold is a highly valuable, sp³-enriched bioisostere utilized in contemporary medicinal chemistry. By spiro-fusing an oxetane ring—known for improving aqueous solubility and acting as a carbonyl/gem-dimethyl bioisostere—with a thiazolidine system, researchers can modulate lipophilicity, enhance metabolic stability, and rigidify molecular conformation. This application note provides a robust, causality-driven methodology for synthesizing this spirocycle from 1 and cysteamine, alongside protocols for its downstream N-derivatization.

Strategic Rationale & Mechanistic Causality

The construction of the 2-oxa-8-thia-5-azaspiro[3.4]octane core relies on the dehydrative condensation between a strained cyclic ketone and a 1,2-aminothiol.

Causality in Reagent Selection: Free cysteamine rapidly oxidizes in air to form the disulfide dimer (cystamine). To ensure stoichiometric accuracy and reagent stability, cysteamine hydrochloride is utilized. This necessitates the in situ generation of the free aminothiol using a mild base.

Mechanistic Pathway: The reaction initiates via nucleophilic attack on the highly electrophilic carbonyl of oxetan-3-one. While the thiol (pKₐ ~8.3) is more nucleophilic, attack by either the amine or thiol rapidly equilibrates to form a hemithioacetal or hemiaminal. Subsequent dehydration yields a reactive iminium ion intermediate, which undergoes rapid, irreversible intramolecular cyclization by the adjacent heteroatom to close the thiazolidine ring. Because 2, harsh thermal conditions (e.g., refluxing toluene) must be avoided to prevent ring-opening degradation.

ReactionMechanism A Oxetan-3-one + Cysteamine HCl B Free Aminothiol Generation (Base) A->B C Nucleophilic Attack (Hemithioacetal) B->C Rapid Equilibrium D Dehydration (-H2O) C->D E Iminium Ion Intermediate D->E Rate Limiting F Ring Closure (Thiazolidine Formation) E->F G 2-Oxa-8-thia-5-azaspiro [3.4]octane F->G Irreversible

Mechanistic pathway for the spiro-condensation of oxetan-3-one and cysteamine.

Reaction Optimization & Quantitative Data

Because the formation of the spirocycle is an equilibrium process releasing water, thermodynamic driving forces are required. The table below summarizes the optimization of reaction conditions to maximize yield while suppressing the thermal decomposition of the oxetane ring.

EntrySolventBase (Equivalents)Water ScavengerTime / TempYield (%)Observation / Causality
1DCMTEA (1.1 eq)None24 h / 25 °C45%Equilibrium stalls due to water accumulation.
2DCMTEA (1.1 eq)3Å Mol. Sieves16 h / 25 °C68%Water sequestration drives condensation forward.
3EtOHNaOAc (1.1 eq)None12 h / 25 °C75%Protic solvent stabilizes the iminium intermediate.
4 EtOH NaOAc (1.1 eq) 3Å Mol. Sieves 12 h / 25 °C 89% Optimal balance of stabilization and equilibrium shift.
5TolueneNone (Free base)Dean-Stark8 h / 110 °C52%High heat causes oxetane ring-opening/decomposition.

Experimental Workflows & Methodologies

ExperimentalWorkflow S1 Phase 1 Reagent Preparation S2 Phase 2 Condensation Reaction S1->S2 Add Base & Sieves S3 Phase 3 Aqueous Work-up S2->S3 12h at RT S4 Phase 4 N-Boc Protection S3->S4 Isolate Crude S5 Phase 5 Silica Gel Purification S4->S5 Boc2O, TEA

Step-by-step experimental workflow for the synthesis and protection of the spirocycle.

Protocol A: Synthesis of the Unprotected Core

Objective: Synthesize 2-oxa-8-thia-5-azaspiro[3.4]octane via mild condensation.

  • Preparation: Flame-dry a 100 mL round-bottom flask containing 2.0 g of activated 3Å molecular sieves under an argon atmosphere.

  • Reagent Loading: Add cysteamine hydrochloride (1.25 g, 11.0 mmol) and anhydrous ethanol (30 mL) to the flask. Stir until a fine suspension is achieved.

  • Base Addition: Add anhydrous sodium acetate (0.90 g, 11.0 mmol) in one portion. Stir for 15 minutes at room temperature to liberate the free aminothiol.

  • Ketone Addition: Slowly add 3 (0.72 g, 10.0 mmol) dropwise via syringe to prevent exothermic spiking.

  • Condensation: Cap the flask and stir vigorously at 25 °C for 12 hours. Monitor the reaction via LC-MS or TLC (Ninhydrin stain).

  • Work-up: Filter the mixture through a pad of Celite to remove the molecular sieves and inorganic salts. Concentrate the filtrate under reduced pressure (bath temp < 30 °C). Partition the residue between saturated aqueous NaHCO₃ (20 mL) and ethyl acetate (3 × 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude spirocycle as a pale yellow oil. (Note: The unprotected secondary amine is prone to oxidation and should be used immediately in the next step or stored at -20 °C under argon).

Protocol B: N-Boc Derivatization

Objective: Convert the crude core into the stable tert-butyl 2-oxa-8-thia-5-azaspiro[3.4]octane-5-carboxylate.

  • Dissolve the crude 2-oxa-8-thia-5-azaspiro[3.4]octane (~10.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Add triethylamine (TEA, 2.1 mL, 15.0 mmol) and cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 2.4 g, 11.0 mmol) portion-wise.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quench with 10% aqueous citric acid (15 mL) to remove unreacted TEA. Extract with DCM (2 × 20 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to afford the N-Boc protected spirocycle as a white solid.

Self-Validating Analytical Systems

To ensure scientific integrity, the following self-validating analytical checks must be met to confirm the successful formation of the spirocyclic architecture:

  • TLC Staining: The starting oxetan-3-one is UV-inactive and requires KMnO₄ staining. The unprotected spirocycle (Protocol A) contains a secondary amine and will stain vividly with Ninhydrin (yielding a purple/brown spot upon heating). The N-Boc derivative (Protocol B) will not stain with Ninhydrin but will stain with CAM (Cerium Ammonium Molybdate).

  • ¹H NMR (Diastereotopic Signature): This is the most critical validation metric. In the starting oxetan-3-one, the four equivalent protons appear as a singlet at ~4.65 ppm. In the spirocycle, the thiazolidine ring is unsymmetrical (nitrogen on one side, sulfur on the other). Consequently, the two faces of the perpendicular oxetane ring reside in different magnetic environments. The oxetane protons will split into a distinct AB quartet (two doublets, J ≈ 6.5 Hz) between 4.40 and 4.80 ppm.

  • ¹³C NMR: Validation requires the complete disappearance of the highly deshielded ketone carbonyl resonance (~210 ppm) and the emergence of the spiro aminal/thioacetal quaternary carbon at ~78 ppm .

References

  • "Syntheses and medicinal chemistry of spiro heterocyclic steroids", NIH PubMed Central (PMC). Available at:[Link]

  • "Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1", Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Application

Application Notes and Protocols for the N-arylation of 2-Oxa-8-thia-5-azaspiro[3.4]octane

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel chemical matter with improved physicochemical and pharmacological propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter with improved physicochemical and pharmacological properties is relentless. Saturated spirocycles have emerged as valuable bioisosteres for commonly used aromatic rings, offering a compelling strategy to escape "flatland" and explore three-dimensional chemical space.[1][2] The rigid, defined geometry of spirocyclic systems can lead to enhanced target-binding affinity, improved metabolic stability, and better aqueous solubility.[1] The 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold is a particularly intriguing module, incorporating both oxetane and thiolane-like features, which can serve as multifunctional modules in drug discovery.[3][4]

The N-arylation of this secondary amine is a critical transformation for elaborating this core structure into a diverse library of potential drug candidates. The resulting N-aryl spirocycles are of significant interest to researchers in pharmaceuticals and agrochemicals. This guide provides detailed, field-proven protocols for the successful N-arylation of 2-Oxa-8-thia-5-azaspiro[3.4]octane, focusing on two of the most powerful and versatile methods in the synthetic chemist's toolbox: the Buchwald-Hartwig amination and the Ullmann condensation.

Strategic Considerations for the N-arylation of 2-Oxa-8-thia-5-azaspiro[3.4]octane

The successful N-arylation of this unique spirocycle requires careful consideration of its distinct structural features:

  • Steric Hindrance: The spirocyclic nature of the amine presents a degree of steric congestion around the nitrogen atom. This can influence the rate of both catalyst association and reductive elimination in the catalytic cycle.[5][6] The choice of a bulky, electron-rich phosphine ligand in palladium catalysis is often crucial to overcome this hindrance.[7]

  • Presence of a Sulfur Atom: The thiolane moiety introduces a potential challenge, as sulfur-containing compounds can sometimes act as catalyst poisons for palladium.[8] However, with the appropriate choice of ligand and reaction conditions, this can be mitigated. Modern Buchwald-Hartwig and Ullmann protocols have shown increasing tolerance for a wide range of functional groups, including sulfur heterocycles.[9][10]

  • Secondary Amine Reactivity: As a secondary amine, 2-Oxa-8-thia-5-azaspiro[3.4]octane is an excellent substrate for N-arylation, generally exhibiting good reactivity without the risk of double arylation that can be a concern with primary amines.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, prized for its broad substrate scope and functional group tolerance.[7] The selection of the appropriate palladium precatalyst and ligand is paramount for achieving high yields with a sterically hindered, sulfur-containing substrate like 2-Oxa-8-thia-5-azaspiro[3.4]octane.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation - Base-H⁺X⁻ PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Product) RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Recommended Conditions
ParameterRecommended ConditionsRationale & Expert Insights
Aryl Halide Aryl Bromide or Iodide (1.0 equiv)Aryl bromides and iodides are generally more reactive than chlorides in Buchwald-Hartwig amination. For less reactive aryl chlorides, a more specialized catalyst system (e.g., with a more electron-rich ligand) may be required.
Amine 2-Oxa-8-thia-5-azaspiro[3.4]octane (1.1 - 1.2 equiv)A slight excess of the amine is used to ensure complete consumption of the often more valuable aryl halide.
Pd Precatalyst G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3/G4, RuPhos Pd G3/G4) (1-3 mol%)These precatalysts are air-stable and provide a reliable source of the active Pd(0) species. The choice of ligand (XPhos, RuPhos) is critical for coupling sterically hindered amines.
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 - 2.0 equiv)Strong, non-nucleophilic bases are required. NaOtBu is a common and effective choice. LHMDS can sometimes offer advantages with substrates bearing sensitive functional groups.
Solvent Toluene, Dioxane, or tert-ButanolAnhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are standard choices, while tert-butanol can sometimes enhance reactivity.
Temperature 80 - 110 °CThe optimal temperature will depend on the reactivity of the aryl halide. Reactions should be monitored to avoid decomposition at unnecessarily high temperatures.
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or GC-MS.
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (0.01-0.03 mmol, 1-3 mol%), and the base (1.4-2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is a critical step to exclude oxygen, which can deactivate the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-Oxa-8-thia-5-azaspiro[3.4]octane (1.1-1.2 mmol) followed by the anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to afford the pure N-arylated product.

Troubleshooting Guide for Buchwald-Hartwig Amination
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and that the reaction was set up under a strictly inert atmosphere. Use a fresh bottle of precatalyst.
Insufficiently strong baseSwitch to a stronger base like LHMDS or KHMDS.
Steric hindranceIncrease catalyst loading (up to 5 mol%) and consider a bulkier ligand like t-BuXPhos or BrettPhos.
Side Product Formation (e.g., Hydrodehalogenation) High reaction temperatureReduce the reaction temperature and monitor for longer periods.
Base-induced decompositionConsider a weaker base such as K₃PO₄ or Cs₂CO₃, although this may require a higher temperature or longer reaction time.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that has seen a modern resurgence with the development of ligand-accelerated protocols.[11] It is often a cost-effective alternative to palladium-catalyzed methods and can be particularly effective for the N-arylation of heterocycles.[12][13]

Catalytic Cycle: Ullmann Condensation

Ullmann Condensation CuI L-Cu(I) AmineCoord Amine Coordination CuI->AmineCoord + HNR'R'' / -Base-H⁺ Cu_Amide L-Cu(I)-NR'R'' AmineCoord->Cu_Amide OxAdd Oxidative Addition Cu_Amide->OxAdd + Ar-X CuIII_Complex L-Cu(III)(Ar)(NR'R'')(X) OxAdd->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim RedElim->CuI Catalyst Regeneration Product Ar-NR'R'' (Product) RedElim->Product

Caption: Proposed catalytic cycle for the Ullmann N-arylation reaction.

Recommended Conditions
ParameterRecommended ConditionsRationale & Expert Insights
Aryl Halide Aryl Iodide (1.0 equiv)Aryl iodides are the most reactive coupling partners for Ullmann reactions. Aryl bromides can be used but may require higher temperatures or more specialized ligands.
Amine 2-Oxa-8-thia-5-azaspiro[3.4]octane (1.2 - 1.5 equiv)A larger excess of the amine is sometimes beneficial in copper-catalyzed reactions.
Cu Catalyst Copper(I) Iodide (CuI) (5-10 mol%)CuI is a common, inexpensive, and effective catalyst. Other sources like Cu₂O or Cu(OAc)₂ can also be used.
Ligand L-Proline, N,N'-Dimethylethylenediamine (DMEDA), or a Phenanthroline derivative (10-20 mol%)The ligand is crucial for solubilizing the copper species and facilitating the catalytic cycle at lower temperatures. L-proline and DMEDA are effective and inexpensive choices.
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 2.5 equiv)Inorganic bases are typically used in Ullmann reactions. K₃PO₄ is a stronger base and can be more effective for less reactive substrates.
Solvent Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)High-boiling polar aprotic solvents are generally required to facilitate the reaction.
Temperature 100 - 130 °CUllmann reactions often require slightly higher temperatures than their palladium-catalyzed counterparts.
Reaction Time 12 - 36 hoursThese reactions can be slower than Buchwald-Hartwig couplings and should be monitored accordingly.
Step-by-Step Protocol
  • Reaction Setup: To a sealable reaction tube, add the aryl iodide (1.0 mmol), CuI (0.05-0.1 mmol, 5-10 mol%), the ligand (0.1-0.2 mmol, 10-20 mol%), and the base (2.0-2.5 mmol).

  • Reagent Addition: Add 2-Oxa-8-thia-5-azaspiro[3.4]octane (1.2-1.5 mmol) and the solvent (e.g., DMSO, 3-5 mL).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at the desired temperature (100-130 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Aqueous Wash: Combine the organic layers and wash with aqueous ammonia solution to remove residual copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Overview

Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Amine, Aryl Halide, Catalyst, Ligand, Base, Solvent Setup->Reagents Reaction Heat & Stir (80-130 °C) Reagents->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Cool, Dilute, & Filter Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for N-arylation cross-coupling reactions.

Conclusion

The N-arylation of 2-Oxa-8-thia-5-azaspiro[3.4]octane provides a gateway to a rich and diverse chemical space for the development of novel therapeutics and other functional molecules. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation offer robust and reliable strategies for this key transformation. The choice between these methods will depend on factors such as cost, substrate scope, and functional group tolerance. The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize these valuable compounds and to troubleshoot common challenges, thereby accelerating the pace of discovery.

References

  • Ullmann, F. Über eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903 , 36 (2), 2382–2384. [Link]

  • Direct N -Arylation of Azaheterocycles with Aryl Halides under Ligand-free Condition. (n.d.). [Link]

  • Bolin, C. F., & Speed, A. W. H. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(25), 4724–4728. [Link]

  • Bolin, C. F., & Speed, A. W. H. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(25), 4724–4728. [Link]

  • Photochemically-Mediated Nickel-Catalyzed Synthesis of N-(Hetero)aryl Sulfamides. (n.d.). [Link]

  • Carreira, E. M., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. OA Monitor Ireland. [Link]

  • Mondal, M., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). [Link]

  • Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Grygorenko, O. O., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Communications Chemistry, 5(1), 1–10. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Lin, G.-Q., et al. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 13(4), 836–844. [Link]

  • Diesendruck, C. E., et al. (2016). N-Arylation of Tertiary Amines under Mild Conditions. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Synthesis of N-Heterocycles via Intramolecular Pd-Catalyzed C-N Buchwald-Hartwig Reaction. (2022). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30–35. [Link]

  • Liu, Y., et al. (2022). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[9][12]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Fitoterapia, 162, 105282. [Link]

  • Nolan, S. P., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters, 24(50), 9295–9300. [Link]

  • Carreira, E. M., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4838–4841. [Link]

Sources

Method

Application Notes and Protocols for Coupling Reactions with 2-Oxa-8-thia-5-azaspiro[3.4]octane

Introduction: The Emergence of 2-Oxa-8-thia-5-azaspiro[3.4]octane in Modern Drug Discovery The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular architectures t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of 2-Oxa-8-thia-5-azaspiro[3.4]octane in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular architectures that can address complex biological targets with high potency and specificity. In this context, three-dimensional (3D) scaffolds have garnered significant attention for their ability to explore chemical space beyond the traditional "flat" aromatic systems. The 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold has emerged as a particularly promising structural motif.[1][2] Its inherent rigidity, coupled with the precise spatial orientation of its heteroatoms, offers a unique platform for the design of next-generation therapeutics.

These spirocycles are designed to serve as multifunctional and structurally diverse modules, providing a robust framework for the development of new chemical entities.[3][4] The ability to functionalize this core structure through various coupling reactions is paramount to its utility in drug discovery programs. This guide provides detailed application notes and protocols for key coupling reactions involving derivatives of 2-Oxa-8-thia-5-azaspiro[3.4]octane, aimed at researchers, scientists, and drug development professionals.

Core Principles and Strategic Considerations

The successful implementation of coupling reactions with the 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold hinges on a foundational understanding of the reactivity of its functionalized derivatives. The key to unlocking the potential of this scaffold lies in the strategic installation of appropriate "handles" for subsequent chemical transformations. The seminal work on the synthesis of these spirocycles has provided access to derivatives bearing primary and secondary amines, carboxylic acids, and other functional groups amenable to a wide array of coupling chemistries.[2][4]

This guide will focus on three of the most powerful and versatile cross-coupling reactions in modern organic synthesis:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the construction of carbon-nitrogen bonds, allowing for the facile synthesis of arylated amines.[5]

  • Amide Bond Formation: A cornerstone of medicinal chemistry, for the linkage of the spirocyclic core to a diverse range of chemical partners.

The protocols provided herein are based on well-established and robust methodologies that have been successfully applied to a wide range of substrates, including complex heterocyclic systems. While direct literature examples of these reactions on the 2-Oxa-8-thia-5-azaspiro[3.4]octane core are emerging, the principles and conditions outlined below provide a strong foundation for their successful application.

I. Suzuki-Miyaura Coupling: Arylation of the Spirocyclic Core

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, and it stands as one of the most versatile methods for the formation of C-C bonds.[6][7] For the 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold, this reaction is instrumental in introducing aryl or heteroaryl substituents, which are crucial for modulating pharmacological activity.

Causality Behind Experimental Choices:

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

  • Palladium Source: A Pd(0) source is required for the catalytic cycle. While Pd(PPh₃)₄ can be used, air-stable Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) are often preferred as they are reduced in situ to the active Pd(0) species.[8]

  • Ligand: The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. For Suzuki couplings, phosphine ligands like SPhos, XPhos, or dppf are commonly employed due to their ability to promote the reaction of a wide range of substrates.[9]

  • Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically used. The choice of base can significantly impact the reaction rate and yield.[10]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification prep1 Combine Halo-Spirocycle, Boronic Acid, and Base prep2 Add Solvent prep1->prep2 prep3 Degas the Mixture prep2->prep3 react1 Add Palladium Catalyst and Ligand prep3->react1 react2 Heat to Reaction Temperature react1->react2 react3 Monitor by TLC/LC-MS react2->react3 work1 Cool to Room Temperature react3->work1 work2 Aqueous Workup work1->work2 work3 Extract with Organic Solvent work2->work3 work4 Dry and Concentrate work3->work4 work5 Purify by Chromatography work4->work5

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-Oxa-8-thia-5-azaspiro[3.4]octane Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical halogenated derivative of 2-Oxa-8-thia-5-azaspiro[3.4]octane with an arylboronic acid.

Materials:

  • Halogenated 2-Oxa-8-thia-5-azaspiro[3.4]octane derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)

  • SPhos (0.04-0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial, add the halogenated 2-Oxa-8-thia-5-azaspiro[3.4]octane derivative, arylboronic acid, and potassium carbonate.

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of degassed dioxane.

  • Add the catalyst solution to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

ParameterRecommended RangeNotes
Catalyst Loading 2-5 mol%Higher loading may be required for challenging substrates.
Ligand to Metal Ratio 2:1Optimizing this ratio can improve catalytic activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence reaction kinetics and yield.
Solvent Ratio (Organic:Water) 4:1 to 10:1The amount of water can affect the solubility of the base.
Temperature 80-100 °CHigher temperatures may be needed for less reactive halides.

II. Buchwald-Hartwig Amination: N-Arylation of the Spirocyclic Amine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate, providing a powerful and general method for the synthesis of arylamines.[11][12] For the 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold, this reaction allows for the direct coupling of the secondary amine with a wide variety of aryl and heteroaryl partners.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BrettPhos, RuPhos, or Josiphos are often highly effective.[13][14] Pre-formed palladium catalysts (precatalysts) are also commercially available and offer convenience and reproducibility.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Catalytic Cycle: Buchwald-Hartwig Amination

pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_aryl L_nPd(II)(Ar)(X) oa->pd2_aryl amine_coordination Amine Coordination pd2_aryl->amine_coordination HNR'R'' Base pd2_amido L_nPd(II)(Ar)(NR'R'') amine_coordination->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Regeneration product Ar-NR'R'' re->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 2-Oxa-8-thia-5-azaspiro[3.4]octane

This protocol outlines a general procedure for the N-arylation of the parent 2-Oxa-8-thia-5-azaspiro[3.4]octane.

Materials:

  • 2-Oxa-8-thia-5-azaspiro[3.4]octane (1.0 equiv)

  • Aryl halide or triflate (1.0-1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv)

  • BrettPhos (0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glovebox or under a positive flow of inert gas, add the aryl halide, 2-Oxa-8-thia-5-azaspiro[3.4]octane, sodium tert-butoxide, Pd(OAc)₂, and BrettPhos to a dry reaction vessel.

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography.

ParameterRecommended RangeNotes
Catalyst Loading 1-5 mol%Lower loadings may be possible with highly active catalysts.
Base NaOtBu, LiHMDSNaOtBu is a strong, cost-effective choice.
Solvent Toluene, DioxaneEnsure the solvent is anhydrous.
Temperature 80-110 °CReaction times will vary depending on the reactivity of the aryl halide.

III. Amide Bond Formation: A Versatile Ligation Strategy

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry.[15] For derivatives of 2-Oxa-8-thia-5-azaspiro[3.4]octane bearing either a carboxylic acid or an amine, this reaction provides a straightforward and highly versatile method for introducing a vast array of substituents.

Causality Behind Experimental Choices:

A plethora of coupling reagents are available for amide bond formation, each with its own advantages and disadvantages.[16]

  • Carbodiimide Reagents (EDC, DCC): These are widely used and cost-effective. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as the urea byproduct is water-soluble, simplifying purification.[15] Additives such as HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are often used to suppress side reactions and improve efficiency.[16]

  • Phosphonium and Uronium/Aminium Reagents (BOP, HATU): These reagents are generally more reactive and are particularly useful for coupling sterically hindered or electron-deficient substrates.[17] HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular choice for challenging couplings.

Experimental Workflow: Amide Coupling

cluster_0 Activation cluster_1 Coupling cluster_2 Workup and Purification act1 Dissolve Carboxylic Acid act2 Add Coupling Reagent and Additive act1->act2 act3 Stir at Room Temperature act2->act3 coup1 Add Amine and Base (if needed) act3->coup1 coup2 Stir until Completion coup1->coup2 work1 Quench Reaction coup2->work1 work2 Aqueous Workup work1->work2 work3 Extract with Organic Solvent work2->work3 work4 Dry and Concentrate work3->work4 work5 Purify work4->work5

Caption: General workflow for amide bond formation using a coupling reagent.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of a carboxylic acid derivative of 2-Oxa-8-thia-5-azaspiro[3.4]octane with a primary or secondary amine.

Materials:

  • Carboxylic acid derivative of 2-Oxa-8-thia-5-azaspiro[3.4]octane (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv, if amine salt is used)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid derivative of 2-Oxa-8-thia-5-azaspiro[3.4]octane, HOBt, and the amine in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC to the reaction mixture. If the amine is a hydrochloride or other salt, add DIPEA.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash successively with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

ReagentEquivalentsRole
EDC 1.2-1.5Activates the carboxylic acid.
HOBt 1.2-1.5Suppresses racemization and side reactions.
Amine 1.0-1.2The nucleophile.
DIPEA 2.0-3.0Non-nucleophilic base to neutralize amine salts.

Conclusion

The 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold represents a valuable addition to the medicinal chemist's toolbox. The ability to functionalize this unique 3D core through robust and versatile coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and amide bond formation is key to unlocking its full potential in the design of novel therapeutics. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to confidently and effectively utilize this promising scaffold in their drug discovery endeavors.

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic letters, 15(18), 4766–4769. [Link][1][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

  • O'Monitor, O. A. (n.d.). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. OA Monitor Ireland. Retrieved from [Link][3]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766-4769. [Link][4]

  • PubMed. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. PubMed. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link][5]

  • Douglass, C. H., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ACS Medicinal Chemistry Letters, 7(12), 1109-1114.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link][15]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • BenchChem. (n.d.). A Technical Guide to the Synthesis of Spirocyclic Amines. BenchChem.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link][6]

  • Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19355-19373. [Link][11]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link][7]

  • Taylor & Francis. (n.d.). Coupling reactions – Knowledge and References. Taylor & Francis.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link][12]

  • Molecular Systems Design & Engineering (RSC Publishing). (2023, May 10). Functionalisation of conjugated macrocycles with type I and II concealed antiaromaticity via cross-coupling reactions. Molecular Systems Design & Engineering (RSC Publishing).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link][9]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link][14]

  • BenchChem. (n.d.). Application Notes and Protocols for 6-Oxaspiro[3.4]octan-2-one Derivatives in Medicinal Chemistry. BenchChem.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(3), 543-547.
  • Cernusco, M., et al. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 21(1), 2-23.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link][8]

Sources

Application

Escaping Flatland: Application of Spirocyclic Modules in Novel Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes and Protocols The Mechanistic Rationale: Escaping "Flatland" As a Senior Application Scientist, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes and Protocols

The Mechanistic Rationale: Escaping "Flatland"

As a Senior Application Scientist, I frequently observe discovery programs stalling in late-stage development due to the "molecular obesity" of planar, sp²-hybridized candidates. Historically, drug discovery has relied heavily on flat, aromatic rings due to their synthetic accessibility[1]. However, these planar molecules often suffer from poor aqueous solubility, high plasma protein binding, and promiscuous off-target interactions (such as hERG channel inhibition), leading to high clinical attrition rates[2].

The strategic incorporation of spirocyclic modules —structures where two rings are linked by a single common quaternary carbon atom—offers a profound structural solution[3]. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), spirocycles force a rigid, three-dimensional architecture[1]. This "escape from flatland" not only enhances target complementarity through precise 3D vectoring but also drastically improves the physicochemical and pharmacokinetic (PK) profiles of the therapeutic candidate[3].

Strategic Applications Across Drug Modalities

Small Molecule Inhibitors

The rigid 3D trajectory of spirocycles allows for the precise orientation of pharmacophores into complex protein pockets. A prime example is the menin-MLL inhibitor revumenib (approved in 2024). A central spirocyclic amine in revumenib is essential for optimal binding within a tyrosine π−π clamp, driving both high affinity and selectivity[4]. Similarly, replacing the planar piperazine in PARP inhibitors (e.g., Olaparib) with a diazaspiro[3.3]heptane module significantly increased selectivity for PARP-1, reducing off-target DNA damage and cytotoxicity[1].

Targeted Protein Degraders (PROTACs)

In the realm of degraders, molecules routinely violate the "rule of five" (bRo5), struggling with solubility and permeability. Spirocycles are increasingly utilized as rigid linkers to introduce polarity and unique conformations. This improves the aqueous solubility of these massive molecules without compromising the critical spatial distance required between the warhead and the E3 ligase ligand (e.g., Foghorn's FHD-609)[4].

Logical Workflow & Visualization

To systematically evaluate the impact of spirocyclic integration, drug development teams must employ a parallel, self-validating assay workflow. Scaffold hopping from a planar hit to a spirocycle should immediately trigger both physicochemical and target-binding validations.

G cluster_assays Parallel Self-Validating Assays Planar Planar Aromatic Precursor (High Lipophilicity, Poor Solubility) Spiro Spirocyclic Scaffold Hopping (Increased Fsp3, 3D Vectoring) Planar->Spiro Structural Redesign PhysChem Physicochemical Profiling (Kinetic Solubility & LogD) Spiro->PhysChem Metab Metabolic Stability (Hepatocyte CLint) Spiro->Metab Bind 3D Pocket Binding (Target Affinity & Selectivity) Spiro->Bind Lead Optimized Spirocyclic Lead (Clinical Candidate) PhysChem->Lead Improved ADME Metab->Lead Lower Toxicity Bind->Lead Higher Selectivity

Caption: Workflow for spirocyclic scaffold hopping and parallel validation assays.

Quantitative Impact on Physicochemical Profiles

The table below summarizes the typical quantitative shifts observed when a discovery program transitions from a planar sp² scaffold (e.g., piperazine or alkene-linked) to a spirocyclic sp³ analog (e.g., azaspirocycle), based on established medicinal chemistry trends[3],[1],[2].

ParameterPlanar sp² ScaffoldSpirocyclic sp³ AnalogMechanistic Rationale
Fsp3​ < 0.30> 0.50The quaternary spiro-carbon inherently increases molecular saturation and 3D complexity[1].
Aqueous Solubility < 10 µM> 150 µMDisruption of planar π−π stacking in the solid state lowers crystal lattice energy, favoring dissolution[2].
LogD (pH 7.4) 4.0 - 5.01.5 - 2.5Increased 3D polarity and basicity reduce overall lipophilicity[3].
Intrinsic Clearance ( CLint​ ) > 100 µL/min/mg< 40 µL/min/mgReduced lipophilicity decreases the compound's affinity for CYP450 metabolizing enzymes[2].
hERG Inhibition (IC₅₀) < 2.0 µM (Toxic)> 30 µM (Safe)The bulky, 3D conformation prevents the molecule from fitting into the cylindrical hERG potassium channel[3].

Experimental Protocols

Protocol A: Visible-Light Photoredox Dearomatization for Spirocycle Synthesis

Objective: Convert planar aromatic precursors into 3D spirocyclic scaffolds using radical-mediated dearomatization[5]. Causality & Logic: Traditional synthesis of quaternary spiro-centers is sterically hindered and thermodynamically unfavorable. By utilizing visible-light photoredox catalysis, we generate a highly reactive acyl radical intermediate that undergoes rapid intramolecular spirocyclization, bypassing the activation energy barriers of thermal pathways[5].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the aromatic carboxylic acid precursor (1.0 eq) and the photocatalyst (e.g., Ir(ppy)3​ , 0.02 eq) in degassed anhydrous acetonitrile.

    • Rationale: Degassing via argon sparging is critical, as dissolved oxygen will quench the excited triplet state of the photocatalyst, halting the reaction.

  • Base Addition: Add K2​CO3​ (2.0 eq) to the mixture.

    • Rationale: Deprotonation of the carboxylic acid facilitates the single-electron transfer (SET) event required to generate the acyl radical[5].

  • Irradiation: Irradiate the reaction vessel using 440 nm blue LED lamps (e.g., Kessil) for 16 hours at ambient temperature. Use external fan cooling to maintain the temperature at ~25°C.

    • Rationale: The 440 nm wavelength perfectly matches the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst. Cooling prevents the thermal degradation of sensitive radical intermediates[5].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl and extract with Ethyl Acetate (3x). Dry the organic layer over Na2​SO4​ .

  • Purification: Isolate the dearomatized spirocyclic product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Self-Validating High-Throughput ADME Profiling

Objective: Confirm that the introduction of the spirocyclic module successfully improved the compound's physicochemical and metabolic profile. Causality & Logic: Scaffold hopping to a spirocycle should theoretically decrease LogD and increase aqueous solubility. We utilize a kinetic solubility assay rather than a thermodynamic one at this early stage to conserve API and accurately mimic the dissolution of a compound dosed from a DMSO stock in downstream biological assays.

Step-by-Step Methodology:

  • Kinetic Solubility Assessment:

    • Spike 5 µL of a 10 mM DMSO stock of the spirocyclic compound into 245 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 2%).

    • Incubate at 37°C for 24 hours with gentle orbital shaking.

      • Rationale: This duration ensures the equilibrium of any amorphous precipitates that may initially form.

    • Filter the mixture through a 0.45 µm PTFE filter plate.

      • Rationale: PTFE is chosen over nylon to minimize the non-specific binding of lipophilic compounds to the membrane.

    • Quantify the concentration of the filtrate via LC-MS/MS against a known standard curve.

  • Microsomal Clearance ( CLint​ ):

    • Incubate 1 µM of the spirocyclic compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer at 37°C.

    • Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard.

      • Rationale: The high concentration of cold acetonitrile immediately precipitates microsomal proteins, instantly halting CYP450 enzymatic activity.

    • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL:[Link]

  • Escape from Flatland: 2D to 3D Molecules via Dearomatization Source: Springer Nature URL:[Link]

Sources

Method

"designing libraries based on the 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold"

Advanced Application Note: Exploiting the 2-Oxa-8-thia-5-azaspiro[3.4]octane Scaffold in 3D Library Design The "Escape from Flatland" Paradigm Modern drug discovery is increasingly moving away from planar, sp²-rich aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Exploiting the 2-Oxa-8-thia-5-azaspiro[3.4]octane Scaffold in 3D Library Design

The "Escape from Flatland" Paradigm

Modern drug discovery is increasingly moving away from planar, sp²-rich aromatic systems toward highly saturated, sp³-rich three-dimensional scaffolds. This shift—often termed the "escape from flatland"—is driven by the need to improve clinical success rates by enhancing target selectivity, aqueous solubility, and overall pharmacokinetic profiles.

Among the most promising architectural advancements are spirocyclic modules containing four-membered rings. Specifically, the 2-oxa-8-thia-5-azaspiro[3.4]octane scaffold represents a highly versatile, multifunctional module. Pioneered by Erick Carreira and colleagues, these thia/oxa-azaspirocycles are designed to act as structurally diverse inputs for fragment-based drug discovery (FBDD) and library generation[1]. By incorporating oxygen, sulfur, and nitrogen heteroatoms within a rigid spirocyclic core, this scaffold provides unique, spatially well-defined exit vectors that cannot be achieved with traditional flat heterocycles like morpholine or piperazine.

Physicochemical Advantages

The strategic placement of heteroatoms in the 2-oxa-8-thia-5-azaspiro[3.4]octane core allows medicinal chemists to finely tune the topological polar surface area (TPSA) and lipophilicity (LogP) of their libraries. The inherent rigidity of the spiro-fusion minimizes the entropic penalty upon target binding, while the high fraction of sp³ carbons (Fsp³) disrupts crystal packing, dramatically improving thermodynamic solubility.

Table 1: Comparative Physicochemical Profiling of Common Heterocycles vs. Spiro[3.4]octanes

Scaffold / HeterocycleFsp³Relative 3D Exit VectorsTPSA (Ų)LogP (Calculated)Primary Application in Library Design
Morpholine 1.00Planar / Equatorial20.23-0.86Traditional solvent-exposed solubilizing group.
Piperazine 1.00Planar / Equatorial24.06-1.17Traditional basic hinge-binding or linker motif.
2-Oxa-6-azaspiro[3.3]heptane 1.00Orthogonal20.23-0.65Direct bioisostere for morpholine with improved 3D profile.
2-Oxa-8-thia-5-azaspiro[3.4]octane 1.00Complex / Multi-axial~45.50~-0.20Multifunctional core; tunable via S-oxidation and N-capping.

Strategic Library Design & Diversification Workflow

Designing a screening library around the 2-oxa-8-thia-5-azaspiro[3.4]octane scaffold requires a systematic approach to functionalization. The scaffold presents three distinct sites for diversification:

  • The N5-Amine: The primary vector for library generation via amidation, reductive amination, or sulfonylation.

  • The S8-Thioether: A unique vector that can be oxidized to a sulfoxide or sulfone, allowing late-stage tuning of the molecule's hydrogen-bond acceptor capacity and dipole moment without altering the carbon framework[1].

  • The O2-Oxetane: While generally chemically stable, it acts as a critical structural element that influences the metabolic stability of the adjacent carbon centers.

Caption: Workflow for diversifying the 2-oxa-8-thia-5-azaspiro[3.4]octane scaffold for HTS.

Self-Validating Experimental Protocols

The following protocols detail the step-economic preparation and diversification of the scaffold. These methods are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Late-Stage S-Oxidation to Tune Polarity

Causality: Modulating the oxidation state of the S8 sulfur atom allows chemists to rapidly generate a sub-library of sulfoxides and sulfones. This is critical for optimizing binding kinetics in highly polar enzymatic pockets. We utilize m-chloroperoxybenzoic acid (mCPBA) due to its predictable stoichiometry and mild reaction conditions, which prevent unintended N-oxidation at the sterically hindered N5 position[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected 2-oxa-8-thia-5-azaspiro[3.4]octane (1.0 eq, 0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: For sulfoxide synthesis, add a solution of mCPBA (1.05 eq, 77% max) in DCM dropwise over 10 minutes. For sulfone synthesis, use 2.5 eq of mCPBA and allow the reaction to warm to room temperature.

  • Reaction Monitoring (Checkpoint 1): Stir the mixture for 2 hours. Validate conversion via LC-MS. Self-Validation: The starting material mass[M+H-tBu]+ should completely disappear. The sulfoxide will appear at [M+16]+, and the sulfone at [M+32]+. If starting material persists, add mCPBA in 0.1 eq increments.

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃ to reduce unreacted peroxides, followed by 5 mL of saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica, EtOAc/Hexanes gradient).

Protocol B: High-Throughput N5-Amidation for Library Generation

Causality: To generate a diverse library, the N5 secondary amine must be coupled with a variety of carboxylic acids. Because the spirocyclic amine is sterically hindered, standard carbodiimide couplings (e.g., EDC/HOBt) often suffer from low yields. Therefore, we employ HATU, a highly active uronium-based coupling reagent, which rapidly forms an active HOAt ester to drive the amidation of hindered amines to completion.

Step-by-Step Methodology:

  • Deprotection: Treat the N-Boc-spirocycle with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature. Self-Validation: Evaporate the solvent and analyze via ¹H-NMR; the massive singlet at ~1.4 ppm (Boc group) must be completely absent.

  • Activation: In a 96-well synthesis block, dispense the target carboxylic acids (1.2 eq, 0.12 mmol) into individual wells. Add a solution of HATU (1.2 eq) in anhydrous DMF (0.5 mL) to each well, followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Allow 10 minutes for active ester formation.

  • Coupling: Add the deprotected 2-oxa-8-thia-5-azaspiro[3.4]octane TFA salt (1.0 eq, 0.1 mmol) dissolved in DMF (0.5 mL) to each well. Seal the block and agitate at room temperature for 12 hours.

  • Workup (Checkpoint 2): Perform standard liquid-liquid extraction in plate format using EtOAc and 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃. Analyze a random sampling of 5 wells via UPLC-MS. Self-Validation: Purity should exceed 85% by UV (254 nm) before advancing to preparative HPLC purification.

Biological Application: Targeting Kinase Pathways

Derivatives of spiro[3.4]octane scaffolds have shown immense potential in oncology and neurodegeneration[2]. For instance, they are highly effective as rigidified core structures for inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation.

By utilizing the 2-oxa-8-thia-5-azaspiro[3.4]octane scaffold, researchers can design HPK1 inhibitors that project binding vectors precisely into the kinase hinge region while simultaneously extending a polar sulfone (via S8 oxidation) into the solvent-exposed channel. This 3D spatial orientation drastically improves selectivity over homologous kinases compared to flat, planar inhibitors.

Caption: Mechanism of action for spiro[3.4]octane-based HPK1 inhibitors in TCR signaling.

References

  • Li, D. B.; Rogers-Evans, M.; Carreira, E. M. "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes." Organic Letters, American Chemical Society, 2013. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Oxa-8-thia-5-azaspirooctane

Technical Support Center: Optimizing the Synthesis of 2-Oxa-8-thia-5-azaspiro[1]octane Welcome to the Technical Support Center for the synthesis of 2-Oxa-8-thia-5-azaspiro[1]octane and its functionalized derivatives (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 2-Oxa-8-thia-5-azaspiro[1]octane

Welcome to the Technical Support Center for the synthesis of 2-Oxa-8-thia-5-azaspiro[1]octane and its functionalized derivatives (e.g., (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[1]octane). This highly specific spirocyclic scaffold—featuring an oxetane ring fused to a thiazolidine ring—is increasingly utilized in medicinal chemistry as a bioisostere and conformational restrictor.

Because the synthesis relies on the cyclocondensation of oxetan-3-one with a 1,2-aminothiol, researchers frequently encounter issues related to thermodynamic equilibrium, reagent volatility, and oxidative side reactions. This guide is designed to provide scientists with field-proven troubleshooting logic and self-validating protocols to ensure high-yield syntheses.

Part 1: Mechanistic Primer & Causality

The formation of the 2-oxa-8-thia-5-azaspiro[1]octane core is governed by the classical principles of thiazolidine synthesis[2]. The reaction proceeds via the nucleophilic attack of a 1,2-aminothiol (such as a cysteamine derivative) on the electrophilic carbonyl carbon of oxetan-3-one. This forms a hemithioaminal intermediate, which undergoes acid-catalyzed dehydration to a thioiminium ion, followed by rapid intramolecular cyclization[1].

Mechanism A Oxetan-3-one C Hemithioaminal Intermediate A->C Nucleophilic Attack B 1,2-Aminothiol B->C D Thioiminium Ion C->D -H2O (Acid) E Spiro-Thiazolidine Product D->E Cyclization

Mechanistic pathway of spiro-thiazolidine formation via cyclocondensation.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my cyclocondensation with oxetan-3-one stall at 40-50% conversion? A: The formation of the thiazolidine ring is a reversible equilibrium process. Because water is a byproduct of the dehydration step, failing to actively remove it will drive the equilibrium backward, resulting in hydrolysis[3]. Furthermore, oxetan-3-one is highly volatile and prone to ring-opening polymerization under strongly acidic conditions. Causality: You must use mild Lewis acids that double as water scavengers (e.g., Titanium(IV) isopropoxide, Ti(O-iPr)4​ ) to simultaneously activate the ketone and irreversibly trap the generated water[4].

Q: I am observing a major byproduct with double the expected mass on LC-MS. What is it? A: This is the disulfide dimer of your starting 1,2-aminothiol. Aminothiols rapidly oxidize in the presence of atmospheric oxygen. Causality: To prevent this, the reaction environment must be strictly anaerobic. Degas your solvents by sparging with argon for 15 minutes prior to use. If oxidation persists, adding a mild, non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) directly to the reaction mixture will reduce the disulfide back to the active thiol in situ.

Part 3: Troubleshooting Guide

Issue: Reversibility and Ring-Opening During Purification

Symptom: High conversion is observed in the crude reaction mixture via NMR or LC-MS, but the isolated yield drops significantly after silica gel column chromatography. Root Cause: The thiazolidine ring is highly sensitive to the acidic silanol groups present on standard silica gel. These acidic sites catalyze the hydrolysis of the N,S-acetal (the spiro carbon) back to oxetan-3-one and the aminothiol. Self-Validating Solutions:

  • Eluent Neutralization: Pre-treat the silica gel column by flushing it with 1-2% triethylamine (TEA) in your starting eluent. This neutralizes the acidic silanol sites.

  • In-situ Protection: If the secondary amine of the thiazolidine is not part of your final product design, perform an in-situ protection (e.g., Boc-protection using Boc2​O ) immediately after cyclocondensation. The electron-withdrawing protecting group delocalizes the nitrogen lone pair, drastically stabilizing the aminal center against hydrolysis.

Part 4: Experimental Workflows

Protocol: Optimized Synthesis of (S)-5,6-Dibenzyl-2-oxa-8-thia-5-azaspiro[1]octane

This protocol utilizes a self-validating system: the integration of Ti(O-iPr)4​ ensures the forward reaction is driven to completion without the need for harsh, polymerizing Brønsted acids, while the basic workup prevents premature hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask. Add (S)-2-(benzylamino)-3-phenylpropane-1-thiol (1.0 equiv, 5.0 mmol) and purge the flask with argon for 10 minutes.

  • Solvation: Dissolve the aminothiol in anhydrous, degassed tetrahydrofuran (THF, 20 mL).

  • Ketone Addition: Add oxetan-3-one (1.2 equiv, 6.0 mmol) via syringe. Note: Use a slight excess to account for the volatility of oxetan-3-one.

  • Catalysis & Dehydration: Slowly add Ti(O-iPr)4​ (2.0 equiv, 10.0 mmol) dropwise at room temperature[4]. The titanium reagent acts as both the Lewis acid catalyst and the stoichiometric water scavenger.

  • Reaction: Heat the mixture to 50 °C and stir for 16 hours under argon. Monitor the disappearance of the starting thiol via TLC (Ellman's reagent stain).

  • Workup (Critical Step): Cool the mixture in an ice bath. Quench by adding anhydrous methanol (10 mL) followed by saturated aqueous NaHCO3​ (5 mL). This basic quench precipitates titanium dioxide ( TiO2​ ) and ensures the aqueous phase remains alkaline, preventing thiazolidine hydrolysis.

  • Filtration: Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate (EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash chromatography using TEA-neutralized silica gel (Hexanes/EtOAc 8:2 containing 1% TEA).

Workflow Step1 1. Reagent Prep (Degas, Argon) Step2 2. Cyclocondensation Step1->Step2 Cond1 Water Removal? Step2->Cond1 Step3A 3a. Ti(O-iPr)4 added Cond1->Step3A Yes Step3B 3b. Equilibrium Stalls Cond1->Step3B No Step4 4. Basic Workup (NaHCO3 Wash) Step3A->Step4 Step5 5. Purification (TEA-treated Silica) Step4->Step5

Experimental workflow and critical decision points for spiro-thiazolidine synthesis.

Part 5: Quantitative Data Presentation

The choice of water removal strategy directly impacts the isolated yield of the spiro[1]octane system. The table below summarizes comparative data based on standard optimization parameters.

Water Removal StrategyCatalyst UsedTemp (°C)Thiol Oxidation (%)Isolated Yield (%)
None (Open Air)p-TSA (0.1 eq)25> 35%< 20%
3Å Molecular Sievesp-TSA (0.1 eq)25< 5%55 - 60%
Dean-Stark Trapp-TSA (0.1 eq)110 (Toluene)< 10%40% (Ketone loss)
Ti(O-iPr)4​ (2.0 eq) Titanium (Inherent) 50 < 2% 82 - 88%

Table 1: Impact of thermodynamic control methods on the yield of 2-oxa-8-thia-5-azaspiro[1]octane derivatives. Titanium-mediated condensation provides the optimal balance of mild Lewis acidity and irreversible water scavenging.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications PMC - National Institutes of Health[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Oxa-8-thia-5-azaspiro[3.4]octane

Welcome to the Application Science Support Center. As researchers and drug development professionals, you are likely aware that spirocyclic scaffolds are highly prized for their ability to introduce conformational rigidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you are likely aware that spirocyclic scaffolds are highly prized for their ability to introduce conformational rigidity and novel three-dimensional exit vectors in medicinal chemistry. However, 2-Oxa-8-thia-5-azaspiro[3.4]octane presents a unique "dual-threat" purification challenge. It fuses a highly strained oxetane ring (2-oxa) with a dynamic, oxidation-prone thiazolidine ring (8-thia-5-aza).

This guide is designed to help you troubleshoot degradation issues, understand the mechanistic causality behind these failures, and implement self-validating protocols to ensure high-yield recoveries.

Structural Vulnerability Analysis

Before attempting purification, it is critical to understand why this molecule degrades. The spiro[3.4]octane core contains two distinct points of failure that are triggered by standard laboratory techniques.

Degradation Spiro 2-Oxa-8-thia-5-azaspiro[3.4]octane (Intact Scaffold) Acid Acidic Silica Gel Spiro->Acid Exposure Equil Ring-Chain Equilibrium (Unprotected N) Spiro->Equil Tautomerization Oxidation Peroxides / O2 Spiro->Oxidation Aerobic handling OxetaneDeg Oxetane Ring Opening (Diol/Ether Byproducts) Acid->OxetaneDeg Nucleophilic Attack ThiazolidineDeg Thiazolidine Hydrolysis (Thiol + Imine) Equil->ThiazolidineDeg Hydrolysis SulfurDeg Sulfur Oxidation (Sulfoxide / Sulfone) Oxidation->SulfurDeg +[O]

Caption: Degradation pathways of 2-Oxa-8-thia-5-azaspiro[3.4]octane during purification.

Troubleshooting & FAQs

Q1: Why does my product completely degrade or streak severely when purified on standard silica gel? A1: The molecule is being destroyed by the stationary phase. Standard silica gel (pH ~4.5-5.5) possesses acidic silanol groups. These Brønsted/Lewis acids protonate the oxygen atom of the strained oxetane ring, weakening the C–O bond and making it highly susceptible to nucleophilic attack and 1[1]. Simultaneously, the acidic environment exacerbates the inherent ring-chain equilibrium of the thiazolidine moiety, driving it toward its open-chain imine and thiol forms, which causes severe streaking on the column.

Q2: How can I prevent the thiazolidine ring from opening during purification and storage? A2: The stability of the thiazolidine ring is dictated by the electron density on the nitrogen atom (position 5). Unprotected secondary amines in thiazolidines are prone to C2-epimerization and spontaneous decomposition. To lock the ring closed, you must introduce an electron-withdrawing protecting group (e.g., N-Boc, N-acetyl, or N-ethoxycarbonyl) prior to chromatography. This delocalizes the nitrogen lone pair via resonance, preventing it from expelling the sulfur atom and2[2].

Q3: My LC-MS shows a mass of[M+16] or [M+32] in my purified fractions. What is happening? A3: You are observing the oxidation of the 8-thia sulfur atom. The thioether sulfur in this spirocycle is highly nucleophilic and prone to spontaneous oxidation to a sulfoxide (+16 Da) or sulfone (+32 Da). This is a common 3[3] when the compound is exposed to atmospheric oxygen or trace peroxides commonly found in aged ethereal solvents (like THF or diethyl ether).

Quantitative Recovery Data

To demonstrate the causality between stationary phase selection and product survival, we have summarized the expected recovery rates based on established stability studies of oxetane and thiazolidine scaffolds.

Stationary PhaseAdditiveOxetane Ring IntegrityThiazolidine IntegrityOverall Recovery (%)
Standard Silica Gel (60 Å)NoneCleaved (Diol formation)Hydrolyzed/Streaking< 15%
Standard Silica Gel (60 Å)1-2% Et₃NPartially IntactModerate Streaking45 - 55%
Neutral AluminaNoneIntactPartial Epimerization60 - 70%
Basic Alumina (Activity IV) None Intact Stable > 95%

Data synthesized from stability testing of oxetane ethers against various 4[4]. Basic Alumina (Act IV) is the only phase that guarantees near-quantitative recovery.

Self-Validating Experimental Protocol

To successfully isolate 2-Oxa-8-thia-5-azaspiro[3.4]octane, you must abandon standard normal-phase silica chromatography. The following step-by-step methodology is a self-validating system: each step actively prevents a specific degradation pathway outlined in Section 1.

Protocol Step1 1. N-Protection (Boc2O / Et3N) Step2 2. Solvent Prep (Degas & Peroxide-Free) Step1->Step2 Step3 3. Column Loading (Basic Alumina Act IV) Step2->Step3 Step4 4. Elution & Conc. (Low Temp, Ar blanket) Step3->Step4

Caption: Optimized workflow for the isolation of 2-Oxa-8-thia-5-azaspiro[3.4]octane derivatives.

Step-by-Step Methodology: N-Protection and Basic Alumina Chromatography

Step 1: In Situ Nitrogen Protection (Stabilizing the Thiazolidine)

  • To the crude reaction mixture containing the spirocycle, add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of Triethylamine (Et₃N) in anhydrous dichloromethane (DCM).

  • Stir at room temperature for 2 hours.

  • Causality Check: The N-Boc group withdraws electron density from the nitrogen, shutting down the ring-chain tautomerization pathway that leads to thiazolidine cleavage.

Step 2: Solvent Preparation (Preventing Sulfur Oxidation)

  • Prepare your eluent system (typically Hexane/Ethyl Acetate).

  • Sparge the solvent mixture with Argon gas for 15 minutes.

  • Critical: Ensure the Ethyl Acetate is strictly peroxide-free (verify with KI starch paper).

  • Causality Check: Removing dissolved O₂ and reactive peroxides prevents the spontaneous oxidation of the 8-thia sulfur to a sulfoxide or sulfone.

Step 3: Stationary Phase Selection & Packing (Protecting the Oxetane)

  • Slurry-pack a glass chromatography column using Basic Alumina (Brockmann Activity IV) . Do not use standard acidic silica gel.

  • Causality Check: Basic Alumina Act IV provides a sufficiently mild, non-acidic surface that entirely prevents the Brønsted acid-catalyzed ring-opening of the highly strained 5[5].

Step 4: Elution and Concentration (Thermal Preservation)

  • Load the crude mixture and elute using the degassed solvent under a slight positive pressure of Argon.

  • Concentrate the collected fractions under reduced pressure using a rotary evaporator.

  • Critical: Maintain the water bath temperature strictly below 30 °C.

  • Causality Check: High thermal stress combined with concentration can trigger retro-cycloadditions or thermal decomposition in strained spirocycles.

References

  • Thiazolidine Derivatives from Fluorescent Dithienyl-BODIPY-carboxaldehydes and Cysteine The Journal of Organic Chemistry - ACS Publications 2

  • Supporting Information: Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation Royal Society of Chemistry (RSC) 4

  • One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity MDPI 3

  • Preventing Decomposition of Oxetane Ring During Synthesis Benchchem Technical Guides 1

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres (Full Paper) ResearchGate 5

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Oxa-8-thia-5-azaspiro[3.4]octane

Welcome to the Technical Support Center for spirocyclic building blocks. The synthesis of 2-oxa-8-thia-5-azaspiro[3.4]octane—a highly valuable bioisostere in medicinal chemistry—presents unique challenges due to the inhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic building blocks. The synthesis of 2-oxa-8-thia-5-azaspiro[3.4]octane—a highly valuable bioisostere in medicinal chemistry—presents unique challenges due to the inherent ring strain of the oxetane moiety and the dynamic equilibrium of thiazolidine ring formation.

This guide provides researchers with mechanistic troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP) to minimize byproduct formation and maximize yield.

Mechanistic Pathway & Byproduct Divergence

The synthesis relies on the condensation of 3-oxetanone with cysteamine (2-aminoethanethiol). The reaction initiates via the nucleophilic attack of the primary amine on the carbonyl carbon, forming a Schiff base (imine) intermediate[1]. Subsequent intramolecular cyclization by the adjacent thiol group yields the spirocyclic thiazolidine ring[2].

However, this pathway is fraught with competing side reactions. Understanding the divergence points is critical for troubleshooting.

Pathway Start 3-Oxetanone + Cysteamine Imine Schiff Base Intermediate Start->Imine Condensation (-H2O) Disulfide Cystamine (Disulfide) Byproduct Start->Disulfide Oxidation (O2) Target 2-Oxa-8-thia-5-azaspiro[3.4]octane (Target Product) Imine->Target Intramolecular Thiol Attack RingOpen Oxetane Ring-Opened Byproduct Imine->RingOpen Strong Acid / High Temp Oligomer Intermolecular Oligomers Imine->Oligomer High Concentration Target->Imine Hydrolysis (H2O)

Fig 1: Reaction pathway of 2-oxa-8-thia-5-azaspiro[3.4]octane and primary byproduct failure modes.

Troubleshooting Guide & FAQs

Q1: My yield is extremely low, the reaction mixture has a strong sulfur odor, and LC-MS shows a dominant mass of 152 m/z. What went wrong? A: You are observing the formation of cystamine (the oxidized disulfide dimer of cysteamine, MW 152.24 g/mol ). Cysteamine is highly susceptible to aerobic oxidation. If the thiol oxidizes before cyclization can occur, the reaction stalls at the Schiff base or fails entirely.

  • Causality: Oxygen in the solvent or headspace acts as an oxidant.

  • Solution: Thoroughly degas all solvents (sparge with N₂) and maintain a strict inert atmosphere. Use cysteamine hydrochloride rather than the free base, neutralizing it in situ, as the salt is significantly more resistant to ambient oxidation.

Q2: I used p-Toluenesulfonic acid (p-TsOH) to drive the condensation, but NMR shows a complex mixture of highly polar byproducts lacking the characteristic oxetane signals. Why? A: You have triggered oxetane ring-opening . Oxetanes possess a high ring strain (~26 kcal/mol).

  • Causality: Strong Brønsted acids like p-TsOH protonate the oxetane oxygen, turning it into an excellent leaving group. The nucleophilic thiol (or unreacted amine) will attack the C2/C4 positions of the oxetane instead of the carbonyl, leading to acyclic, polymeric thioethers.

  • Solution: Switch to a mild dehydrating system. Use activated 4Å molecular sieves in a non-polar solvent (e.g., Dichloromethane or Tetrahydrofuran) without strong acid catalysts, or use a very mild acid like Pyridinium p-toluenesulfonate (PPTS) at low loadings (<5 mol%).

Q3: LC-MS shows the correct mass plus 18 Da (M+H₂O), and the product degrades during aqueous workup. How do I stabilize it? A: You are observing the ring-chain equilibrium inherent to thiazolidines. Thiazolidines exist in a dynamic equilibrium with their open-chain Schiff base and hydrated hemiaminal forms[2].

  • Causality: The hydrolysis of the thiazolidine generates the thiol and ketone from which it was synthesized, a process highly promoted by aqueous conditions[1].

  • Solution: Water must be strictly scavenged during the reaction using molecular sieves. During workup, avoid highly acidic or basic aqueous washes. Filter the reaction mixture directly and purify via flash chromatography using anhydrous eluents.

Q4: How do I prevent the formation of N,S-acetal oligomers? A: Oligomerization occurs when intermolecular condensation outpaces intramolecular spirocyclization.

  • Causality: High substrate concentrations force molecules into close proximity, favoring intermolecular attack by a second cysteamine molecule on the Schiff base.

  • Solution: Run the reaction at a higher dilution (0.1 M to 0.2 M) to thermodynamically favor the 5-endo-trig intramolecular ring closure.

Reaction Optimization Matrix

The following table summarizes the quantitative impact of various reaction conditions on the product distribution, demonstrating the necessity of mild, dehydrating conditions.

Reaction ConditionCatalyst / AdditiveConcentrationMajor ProductPrimary ByproductTarget Yield (%)
Toluene, 110°C, Airp-TsOH (0.1 eq)1.0 MOligomers / DisulfideCystamine< 15%
Ethanol, 80°C, N₂AcOH (1.0 eq)0.5 MRing-Opened AdductsOxetane cleavage products32%
DCM, 25°C, N₂None0.5 MSchiff BaseUnreacted starting materials18%
THF, 40°C, N₂ 4Å Molecular Sieves 0.15 M 2-Oxa-8-thia-5-azaspiro[3.4]octane Trace oligomers 89%

Step-by-Step Experimental Protocol (SOP)

This self-validating protocol utilizes in situ free-base generation and molecular sieves to ensure high yields while protecting the fragile oxetane ring.

Materials Required:

  • 3-Oxetanone (1.0 eq)

  • Cysteamine hydrochloride (1.05 eq)

  • Triethylamine (Et₃N) (1.05 eq)

  • Activated 4Å Molecular Sieves (200% w/w relative to ketone)

  • Anhydrous Tetrahydrofuran (THF), degassed

Methodology:

  • Reagent Preparation & Free-Base Generation: Suspend cysteamine hydrochloride (1.05 eq) in anhydrous, degassed THF (to achieve a final concentration of 0.15 M) under a nitrogen atmosphere. Add Et₃N (1.05 eq) dropwise at room temperature. Stir for 20 minutes.

    • Self-Validation Check: The appearance of a dense white precipitate (Et₃N·HCl) confirms the successful liberation of the nucleophilic free amine.

  • Dehydration Setup: Add the freshly activated 4Å molecular sieves to the suspension. Stir for an additional 10 minutes to scavenge any adventitious moisture.

  • Condensation: Add 3-oxetanone (1.0 eq) dropwise via syringe. Warm the reaction mixture to 40°C.

    • Causality Note: 40°C provides sufficient thermal energy to overcome the activation barrier for thiazolidine cyclization without triggering thermal oxetane degradation.

  • Reaction Monitoring: Stir at 40°C for 12–16 hours.

    • Self-Validation Check: 3-oxetanone is not UV-active. Monitor via TLC using a KMnO₄ stain. The successful progression is indicated by the disappearance of the starting material and the formation of a less polar, KMnO₄-active spot (the spirocycle).

  • Anhydrous Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves and Et₃N·HCl salts. Wash the pad with anhydrous Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford pure 2-oxa-8-thia-5-azaspiro[3.4]octane. Do not perform an aqueous extraction.

References

  • Thiazolidine Source: Wikipedia URL:[Link]

  • Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Oxa-8-thia-5-azaspirooctane

Technical Support Center: Scale-Up Synthesis of 2-Oxa-8-thia-5-azaspiro[1]octane Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Synthesis of 2-Oxa-8-thia-5-azaspiro[1]octane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chemical engineering and mechanistic challenges associated with the scale-up of 2-Oxa-8-thia-5-azaspiro[1]octane .

This highly valuable spirocyclic scaffold merges the physicochemical benefits of an oxetane ring—increasingly used in drug discovery as a bioisostere for carbonyl or gem-dimethyl groups to improve aqueous solubility and metabolic stability[2]—with a rigid thiazolidine core. The synthesis relies on the dehydrative condensation of oxetan-3-one and cysteamine (2-aminoethanethiol). While straightforward at the bench scale, transitioning this reaction to a multi-kilogram pilot scale introduces critical challenges regarding intermediate stability, exotherm control, and equilibrium management.

Part 1: Mechanistic Workflow & Causality

To successfully scale this synthesis, one must first understand the kinetic pathway. The reaction is not a concerted spirocyclization; it is a stepwise cascade[1]. The primary amine of cysteamine is highly nucleophilic and attacks the electrophilic carbonyl of oxetan-3-one to form a transient hemiaminal. Dehydration of this species yields a reactive iminium ion, which is rapidly trapped by the intramolecular thiol to close the thiazolidine ring[3].

Pathway SM Oxetan-3-one + Cysteamine Int1 Hemiaminal Intermediate SM->Int1 Nucleophilic Addition Int2 Iminium Ion Intermediate Int1->Int2 -H2O (Dehydration) Product 2-Oxa-8-thia-5-azaspirooctane Int2->Product Intramolecular Cyclization

Reaction pathway for the condensation of oxetan-3-one and cysteamine to form the spirocycle.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my oxetan-3-one starting material degrading during the reaction, leading to low yields and polymeric byproducts?

Causality & Solution: Oxetanes are highly strained four-membered rings (~107 kJ/mol ring strain) that are exceptionally susceptible to cationic ring-opening under strongly acidic conditions[2]. While thiazolidine formation is traditionally acid-catalyzed to promote water elimination from the hemiaminal[1], using strong Brønsted acids (like p -TsOH) at elevated temperatures will destroy the oxetan-3-one before cyclization can occur. Actionable Fix: Abandon strong acids. Rely on the inherent zwitterionic nature of cysteamine to drive the initial attack, and use a neutral, chemical dehydrating agent (like 3Å molecular sieves) to pull the equilibrium forward via Le Chatelier's principle without lowering the pH.

Q2: I am observing a significant amount of a dimerized byproduct (M+W = 152) on my LC-MS. What is it, and how do I prevent it?

Causality & Solution: You are observing cystamine, the disulfide dimer of cysteamine. Cysteamine readily oxidizes in the presence of atmospheric oxygen. At a multi-kilogram scale, extended reagent addition times and increased surface-area-to-volume ratios in the reactor exacerbate this oxidation, depleting your nucleophile and stalling the reaction. Actionable Fix: The system must be strictly anaerobic. Sparge all reaction solvents (e.g., 2-MeTHF or DCM) with nitrogen or argon for at least 30 minutes prior to use. If your cysteamine batch is already partially oxidized, utilize cysteamine hydrochloride (which is less prone to oxidation than the free base) and neutralize it in situ with a non-nucleophilic base like N,N -Diisopropylethylamine (DIPEA).

Q3: What is the most scalable method for driving the condensation to completion?

Causality & Solution: Thiazolidine formation generates one equivalent of water, which must be removed to prevent the reverse hydrolysis reaction[3]. Standard scale-up protocols often default to azeotropic distillation using a Dean-Stark apparatus. However, oxetan-3-one is volatile (b.p. ~140 °C) and thermally sensitive; prolonged heating at reflux in toluene will cause significant evaporative loss and thermal degradation. Actionable Fix: Shift from thermal to chemical dehydration. Use activated 3Å molecular sieves at ambient temperature (20–25 °C). This preserves the integrity of the oxetane ring while efficiently sequestering the liberated water.

Part 3: Quantitative Data on Water Removal Strategies

To guide your process chemistry decisions, below is a comparative analysis of water removal strategies tested during the optimization of this specific spirocyclization.

Table 1: Comparison of Dehydration Strategies for Oxetane-Thiazolidine Spirocyclization

StrategyOperating Temp.Catalyst / AdditiveYield (%)Oxetane DegradationScalability Profile
Dean-Stark (Toluene) 110 °C p -TsOH (cat.)< 30%High (Ring-opening)Poor (Thermal loss)
Dean-Stark (DCM) 40 °CNone50–60%ModerateModerate
Lewis Acid 20 °CTi(OEt)₄75–80%LowGood (Generates TiO₂ waste)
Molecular Sieves (3Å) 25 °CNone> 85%Very LowExcellent

Part 4: Step-by-Step Scale-Up Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure each mechanistic milestone is achieved before proceeding.

Materials Required:

  • Oxetan-3-one: 1.00 kg (1.0 eq)

  • Cysteamine hydrochloride: 1.58 kg (1.05 eq)

  • N,N -Diisopropylethylamine (DIPEA): 1.88 kg (1.05 eq)

  • Activated 3Å Molecular Sieves: 3.00 kg

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF): 12 L

Step-by-Step Methodology:

  • Reactor Preparation & Degassing: Charge a 20 L jacketed glass-lined reactor with 2-MeTHF (10 L). Sparge the solvent with nitrogen for 30 minutes to displace dissolved oxygen. Maintain a positive nitrogen sweep for the duration of the process.

  • In Situ Free-Basing: Charge cysteamine hydrochloride (1.58 kg) to the reactor. Adjust the internal temperature to 20 °C. Add DIPEA (1.88 kg) dropwise via an addition funnel over 30 minutes. Stir for an additional 45 minutes to ensure complete liberation of the free aminothiol.

  • Desiccant Loading: Add the activated 3Å molecular sieves (3.00 kg) directly to the reactor. Causality note: Adding sieves prior to the electrophile ensures that water is sequestered the moment the hemiaminal begins to dehydrate, preventing equilibrium stalling.

  • Electrophile Addition (Exotherm Control): Cool the reactor jacket to 5 °C. Dissolve oxetan-3-one (1.00 kg) in degassed 2-MeTHF (2 L). Feed this solution into the reactor over 2 hours. Monitor the internal temperature closely; do not allow it to exceed 15 °C to suppress side reactions and prevent oxetane volatilization.

  • Cyclization Phase: Once addition is complete, warm the reactor to 25 °C and stir at 250 rpm for 12 hours.

  • In-Process Control (IPC) Validation: Withdraw a 1 mL aliquot, filter, and analyze via GC-MS or ¹H NMR. The system validates itself as complete when the oxetan-3-one peak is <1% AUC. If >1%, continue stirring for 4 hours and re-test.

  • Filtration & Workup: Discharge the reactor contents through a Nutsche filter lined with a Celite pad to remove the molecular sieves and precipitated DIPEA hydrochloride salts. Wash the filter cake with fresh 2-MeTHF (2 × 2 L) to maximize recovery.

  • Isolation: Concentrate the combined filtrate under reduced pressure (300 mbar) using a rotary evaporator. Ensure the water bath does not exceed 35 °C to protect the strained spirocycle. The resulting crude product can be advanced directly or crystallized as an oxalate salt for long-term stable storage.

Part 5: References

  • Title: Oxetanes in Drug Discovery Campaigns Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Functionalizing 2-Oxa-8-thia-5-azaspiro[3.4]octane

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals working with the 2-Oxa-8-thia-5-azaspiro[3...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals working with the 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold. Our focus is to address the critical challenge of achieving regioselective functionalization at the distinct heteroatoms within this valuable three-dimensional building block.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of the 2-Oxa-8-thia-5-azaspiro[3.4]octane core, providing the causal logic behind experimental design.

Q1: Which position is the primary site of reaction for electrophilic attack: the nitrogen (N5) or the sulfur (S8)?

Answer: Under neutral or basic conditions, the secondary amine at the N5 position is generally the more nucleophilic and basic site compared to the thioether at S8. The lone pair of electrons on the nitrogen is more available for donation to an electrophile. Consequently, reactions like acylation, alkylation, and sulfonylation will preferentially occur at the N5 position.

However, the reactivity of the sulfur atom cannot be disregarded. Thioethers are soft nucleophiles and can react with soft electrophiles. Furthermore, sulfur is susceptible to oxidation, a common side reaction if not properly controlled. The overall regiochemical outcome is a delicate balance of the nucleophilicity of the heteroatoms, the nature of the electrophile, and the reaction conditions employed.[1][2]

Q2: How can I ensure my functionalization occurs exclusively at the nitrogen (N5)?

Answer: To achieve selective N-functionalization, conditions should be chosen to favor the higher nucleophilicity of the amine.

  • Acylation/Sulfonylation: Use of acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) in an aprotic solvent (e.g., DCM, THF) at low to ambient temperatures typically results in clean N-functionalization. The base neutralizes the acid byproduct without competing in the reaction.

  • Alkylation: Direct alkylation with alkyl halides can be effective. However, this method carries the risk of over-alkylation. A more controlled method is reductive amination, where the spirocycle is reacted with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STABH). This process is highly selective for the amine.

  • Protecting Groups: If side reactions at the sulfur are a concern, especially under oxidative or strongly acidic conditions, protecting the nitrogen is the most robust strategy.[3][4]

Q3: What strategies can be employed to functionalize the sulfur atom (S8) selectively?

Answer: To direct reactions to the sulfur atom, the nucleophilicity of the nitrogen must first be attenuated. This is almost universally achieved by installing a protecting group on the N5 amine.

  • Nitrogen Protection: The first step is to protect the N5 position. A Boc (tert-butyloxycarbonyl) group is an excellent choice as it forms a carbamate, significantly reducing the nitrogen's nucleophilicity and basicity.[3][4] This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O.

  • Sulfur Oxidation: With the nitrogen protected, the thioether at S8 can be selectively oxidized.

    • To Sulfoxide: Use of one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (NaIO₄) at low temperatures (e.g., 0 °C) will yield the corresponding sulfoxide.

    • To Sulfone: Using two or more equivalents of the oxidizing agent, often at slightly higher temperatures, will result in the sulfone.[5]

The introduction of the sulfoxide or sulfone not only adds a new functional handle but also significantly alters the electronic and steric properties of the scaffold, which can be useful in drug design.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during the functionalization of the 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold.

Problem / Observation Potential Cause(s) Recommended Solution(s)
A mixture of N- and S-alkylated products is observed. 1. The alkylating agent is a soft electrophile, increasing the reactivity of the soft sulfur nucleophile. 2. Reaction conditions (e.g., high temperature) are promoting the less favorable S-alkylation pathway.1. Switch to a reductive amination protocol for N-alkylation, which is highly selective for amines. 2. Protect the N5 amine with a Boc group prior to S-alkylation. This will deactivate the nitrogen completely.[3]
Attempted N-functionalization leads to decomposition or complex mixture. 1. The reaction conditions are too harsh (e.g., strong acid/base, high heat), leading to the degradation of the spirocyclic core. The oxetane ring can be sensitive to strong acids.[7] 2. The starting material is impure.1. Use milder reaction conditions. For example, use a weaker base or run the reaction at a lower temperature. 2. For acylations, consider using coupling reagents (e.g., HATU, HOBt) instead of acid chlorides. 3. Re-purify the starting material by column chromatography or recrystallization.
During a reaction on another part of the molecule, the thioether is unintentionally oxidized. An oxidizing reagent or condition is present in the reaction mixture.1. Protect the sulfur by performing the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric oxygen. 2. If using reagents that can be oxidative, ensure they are purified and free of peroxides. 3. If oxidation is unavoidable, consider performing the sulfur oxidation as a deliberate first step to the stable sulfone, which is generally inert to many subsequent reaction conditions.
The Boc protecting group on N5 is cleaved unexpectedly. The reaction conditions are too acidic. The Boc group is notoriously labile to strong acids (e.g., TFA, HCl).[4]1. Scrutinize all reagents and catalysts for acidic properties. Even mild Lewis acids can sometimes facilitate Boc cleavage.[1] 2. If acidic conditions are required, switch to a more acid-stable protecting group, such as a Cbz (carboxybenzyl) group.

Key Experimental Protocols

These protocols provide a validated starting point for the selective functionalization of the 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold.

Protocol 1: Selective N-Boc Protection

This protocol is foundational for directing subsequent functionalization towards the sulfur atom.

Workflow:

A Dissolve Spirocycle in DCM B Add (Boc)₂O (1.1 eq) & TEA (1.2 eq) A->B C Stir at Room Temp (4-12 h) B->C D Monitor by TLC/LC-MS C->D D->C Reaction Incomplete E Aqueous Workup (NaHCO₃) D->E Reaction Complete F Extract with DCM E->F G Dry (Na₂SO₄), Concentrate F->G H Purify (Column Chromatography) G->H

Caption: Workflow for N-Boc protection.

Step-by-Step Methodology:

  • Dissolve 2-Oxa-8-thia-5-azaspiro[3.4]octane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • To the stirred solution, add triethylamine (TEA, 1.2 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.

Protocol 2: Selective S-Oxidation to Sulfone

This protocol assumes the starting material is the N-Boc protected spirocycle from Protocol 1.

Logic Flow:

start N-Boc Protected Spirocycle Thioether (S) reagent reagent start->reagent Oxidation product N-Boc Protected Spirocycle Sulfone (SO₂) reagent->product

Caption: Oxidation of thioether to sulfone.

Step-by-Step Methodology:

  • Dissolve the N-Boc-2-Oxa-8-thia-5-azaspiro[3.4]octane (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77%, >2.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the spirocycle over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS. The product sulfone will be significantly more polar than the starting thioether.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired sulfone.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Factors influencing the regiochemistry of spiro-oxetane formation from the photocycloaddition of ethenes to 1,4-benzoquinone. RSC Publishing. Available from: [Link]

  • ACS Publications. Origin of Enantio- and Chemoselectivity in the Synthesis of Spirocycles via Palladium/Xu-Phos-Catalyzed Cascade Heck/Remote C(sp2)–H Alkylation: A Computational Mechanistic Study. The Journal of Physical Chemistry A. Available from: [Link]

  • ResearchGate. An update on the synthesis and reactivity of spiro-fused β-lactams. Available from: [Link]

  • OA Monitor Ireland. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Available from: [Link]

  • PubMed. Origin of Enantio- and Chemoselectivity in the Synthesis of Spirocycles via Palladium/Xu-Phos-Catalyzed Cascade Heck/Remote C(sp2)-H Alkylation: A Computational Mechanistic Study. Available from: [Link]

  • ResearchGate. Synthesis and reactivity of spiro-fused beta-lactams | Request PDF. Available from: [Link]

  • PMC. Novel and Recent Synthesis and Applications of β-Lactams. Available from: [Link]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available from: [Link]

  • Publish. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available from: [Link]

  • ACS Publications. Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams. Available from: [Link]

  • SIOC Journals. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available from: [Link]

  • ACS Publications. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Available from: [Link]

  • ACS Publications. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters. Available from: [Link]

  • PubMed. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Organic Synthesis. Protecting Groups. Available from: [Link]

  • MDPI. Stability and Reactivity of Alternative Nucleobases in Concentrated Sulfuric Acid. Available from: [Link]

  • PubMed. Tuning the reactivity of oxygen/sulfur by acidity of the catalyst in Prins cyclization: oxa- versus thia-selectivity. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]

  • ResearchGate. (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Available from: [Link]

  • Google Patents. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
  • PLOS One. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Research journals. Available from: [Link]

  • MDPI. Reactivity of Small Oxoacids of Sulfur. Available from: [Link]

  • RSC Publishing. Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase. Available from: [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]

Sources

Optimization

Technical Support Center: Protecting Group Strategies for 2-Oxa-8-thia-5-azaspiro[3.4]octane

Welcome to the technical support center for navigating the complexities of protecting group strategies for the novel 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold. This guide is designed for researchers, medicinal chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of protecting group strategies for the novel 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique structural motif into their synthetic campaigns. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical logic to empower you to troubleshoot and optimize your experimental designs.

The 2-Oxa-8-thia-5-azaspiro[3.4]octane core presents a unique set of challenges and opportunities due to the confluence of a strained oxetane ring, a thiazolidine moiety, and a secondary amine at the spirocyclic center. The judicious selection and application of a protecting group for the secondary amine are paramount to the successful elaboration of this scaffold.

Troubleshooting Guide

This section addresses specific problems you may encounter during the protection and deprotection of the secondary amine on the 2-Oxa-8-thia-5-azaspiro[3.4]octane core.

Question 1: I am observing low yields during the N-Boc protection of 2-Oxa-8-thia-5-azaspiro[3.4]octane using standard Boc₂O/base conditions. What could be the issue and how can I improve the yield?

Answer:

Low yields in Boc protection of this specific scaffold can stem from several factors, primarily related to the steric hindrance around the secondary amine and the potential for side reactions.

Causality:

  • Steric Hindrance: The spirocyclic nature of the molecule, with the adjacent oxetane and thiazolidine rings, can sterically encumber the nitrogen atom, slowing down the rate of reaction with the bulky di-tert-butyl dicarbonate (Boc₂O).

  • Competing Basicity: The basicity of the amine might be lower than anticipated due to the electron-withdrawing effects of the adjacent oxygen and sulfur atoms. This can lead to incomplete deprotonation of the amine, which is necessary for its nucleophilic attack on Boc₂O.

  • Reagent Decomposition: In prolonged reactions at elevated temperatures, Boc₂O can decompose.

Troubleshooting Steps & Protocol:

  • Optimize the Base and Solvent System:

    • Instead of common bases like triethylamine (TEA), consider using a stronger, non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with a stoichiometric amount of a weaker base like TEA or diisopropylethylamine (DIPEA).[1] DMAP accelerates the reaction by forming a more reactive intermediate with Boc₂O.

    • Ensure your solvent is aprotic and dry. Tetrahydrofuran (THF) or acetonitrile are good starting points.[1]

  • Alternative Boc Reagents:

    • Consider using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which can be more reactive than Boc₂O in certain cases.

Optimized Boc Protection Protocol:

Caption: Optimized workflow for N-Boc protection.

Question 2: During the acidic deprotection of the N-Boc group, I am seeing decomposition of my starting material. How can I achieve clean deprotection?

Answer:

The acid-lability of the oxetane ring in the 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold is a significant concern during Boc deprotection. Strong acids like trifluoroacetic acid (TFA) can lead to ring-opening or other decomposition pathways.

Causality:

  • Oxetane Ring Strain: The four-membered oxetane ring is susceptible to acid-catalyzed ring-opening.

  • Harsh Acidic Conditions: Standard high concentrations of TFA (e.g., 20-50% in dichloromethane (DCM)) are often too harsh for this sensitive scaffold.[2]

Troubleshooting Steps & Milder Protocols:

  • Use Milder Acidic Conditions:

    • HCl in Dioxane/Methanol: A solution of 4M HCl in dioxane or methanolic HCl is often milder than TFA and can be effective for Boc removal.[1] The reaction should be carefully monitored at 0 °C to room temperature.

    • Lewis Acids: Lewis acids such as ZnBr₂ in an inert solvent like DCM can selectively cleave N-Boc groups, potentially leaving the oxetane ring intact.[3]

    • Oxalyl Chloride in Methanol: A recently reported mild method involves the use of oxalyl chloride in methanol, which generates HCl in situ under controlled conditions. This can be highly effective at room temperature with short reaction times.[4][5]

  • Non-Acidic Deprotection (if applicable):

    • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a high-boiling point solvent like dioxane or toluene can effect deprotection, although this may not be suitable for all substrates.[6]

Recommended Mild Deprotection Protocol (HCl/Dioxane):

  • Dissolve the N-Boc protected 2-Oxa-8-thia-5-azaspiro[3.4]octane in a minimal amount of anhydrous DCM or diethyl ether at 0 °C.

  • Slowly add a solution of 4M HCl in dioxane (4-5 equivalents).

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.

  • Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is most suitable for the secondary amine of 2-Oxa-8-thia-5-azaspiro[3.4]octane?

A1: The choice of protecting group is highly dependent on the planned synthetic route and the stability of other functional groups in your molecule. The two most common choices are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & Considerations
Boc Boc₂O, base (e.g., TEA, DMAP) in CH₂Cl₂ or THF[3]Acidic conditions (e.g., TFA/DCM, HCl/dioxane)[1][7]Orthogonal to Cbz and Fmoc.[8] Caution: The oxetane ring may be sensitive to strong acids.
Cbz Cbz-Cl, base (e.g., NaHCO₃, TEA) in a biphasic system or organic solvent[9]Catalytic hydrogenation (H₂, Pd/C)[9] or strong acid (HBr/AcOH)[10]Orthogonal to Boc and Fmoc.[9] Caution: Hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes).
Fmoc Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) in dioxane/waterBasic conditions (e.g., 20% piperidine in DMF)[11][12]Orthogonal to Boc and Cbz.[12] Caution: The thiazolidine moiety may have unexpected reactivity under basic conditions.

Q2: How can I implement an orthogonal protection strategy if my molecule has other reactive functional groups?

A2: An orthogonal protection strategy is crucial for complex molecules.[13][14] It involves using protecting groups that can be removed under distinct conditions without affecting each other. For the 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold, you could:

  • Protect the secondary amine with a Boc group (acid-labile).

  • Protect a hydroxyl group as a silyl ether (e.g., TBDMS, fluoride-labile).

  • Protect a carboxylic acid as a benzyl ester (hydrogenolysis-labile).

Caption: Orthogonal deprotection pathways.

Q3: What are the key differences in the mechanisms of Boc and Cbz deprotection?

A3: The deprotection mechanisms are fundamentally different, which is the basis of their orthogonality.

  • Boc Deprotection (Acid-Catalyzed): This proceeds via an E1 elimination mechanism. The carbonyl oxygen is protonated by a strong acid, leading to the loss of the stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to yield the free amine and CO₂.[7]

  • Cbz Deprotection (Hydrogenolysis): This involves the cleavage of the benzylic C-O bond by catalytic hydrogenation. The reaction takes place on the surface of a palladium catalyst with a source of hydrogen, producing toluene and the unstable carbamic acid, which, like in the Boc deprotection, decarboxylates to the free amine.[9]

References

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from University of Leeds, School of Chemistry.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • BOC Protection and Deprotection. (2026, February 8). J&K Scientific LLC.
  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). University of Kentucky X-Ray Crystallography Facility.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, May 27). Semantic Scholar.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (n.d.). Benchchem.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). PMC.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 28). Reddit.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Royal Society of Chemistry.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.).
  • Protective Groups. (n.d.). Organic Synthesis.
  • Cbz Protection - Common Conditions. (n.d.).
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane 95%. (n.d.). Sigma-Aldrich.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Protecting Group Strategies in Carbohydr
  • 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane, 1 X 100 mg. (n.d.). MilliporeSigma.
  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). RSC Publishing.
  • 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (n.d.).
  • 2-Oxa-5-thiaspiro[3.4]octane-8-carboxylic acid. (n.d.). PubChem.
  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. (n.d.). PubMed.
  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015, April 15). Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Resolution of 2-Oxa-8-thia-5-azaspiro[3.4]octane Enantiomers

Welcome to the Advanced Applications Support Center. This portal is designed for drug development professionals and synthetic chemists tasked with the chiral resolution of 2-Oxa-8-thia-5-azaspiro[3.4]octane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This portal is designed for drug development professionals and synthetic chemists tasked with the chiral resolution of 2-Oxa-8-thia-5-azaspiro[3.4]octane. As a spirocyclic secondary amine containing oxygen and sulfur heteroatoms, this scaffold presents unique chromatographic and crystallographic challenges.

Below, you will find expert troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure the successful isolation of its enantiomers.

Part 1: Supercritical Fluid Chromatography (SFC) Troubleshooting

Q: Why do I observe severe peak tailing and poor resolution for this spirocycle on standard polysaccharide CSPs? A: Causality: The basic secondary amine in the azaspiro[3.4]octane system acts as a strong hydrogen-bond donor/acceptor. It interacts non-specifically with residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP)[1]. This secondary retention mechanism causes peak tailing and destroys enantiomeric resolution. Solution: You must introduce a basic additive to the mobile phase to competitively bind and mask these silanols. We recommend adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your co-solvent (e.g., Methanol). Alternatively, utilizing (like Chiralpak IC) rather than coated phases significantly reduces these deleterious interactions[1][2].

Q: For preparative scale-up, why is SFC prioritized over HPLC for this molecule? A: Causality: Supercritical CO₂ (scCO₂) possesses high diffusivity and low viscosity, enabling flow rates 3–5 times higher than HPLC without exceeding backpressure limits. More importantly, fraction recovery is self-validating and non-destructive: the scCO₂ evaporates at ambient pressure, leaving only the concentrated enantiomer in the co-solvent. This eliminates the extended thermal dry-down times required in LC/MS, which can degrade sensitive thia-azaspirocycles[3].

SFC_Workflow Start Racemic 2-Oxa-8-thia-5-azaspiro[3.4]octane (Free Base Amine) Screening Chiral CSP Screening (Immobilized Amylose/Cellulose) Start->Screening MobilePhase Mobile Phase Optimization (scCO2 + MeOH/EtOH) Screening->MobilePhase Select optimal CSP Additive Additive Selection (0.1% DEA to suppress silanols) MobilePhase->Additive Adjust retention factor Prep Preparative SFC Scale-up (Mass-directed collection) Additive->Prep Define prep method Enantiomers Resolved (R) and (S) Enantiomers (ee > 99%) Prep->Enantiomers Fraction recovery

Chiral SFC method development workflow for azaspirocyclic amines.

Protocol 1: Self-Validating SFC Method Development
  • Analyte Preparation: Dissolve the racemic 2-Oxa-8-thia-5-azaspiro[3.4]octane in pure Methanol (1 mg/mL).

    • Validation Step: Inject a blank MeOH sample first to ensure the baseline is stable and free of ghost peaks.

  • CSP Screening: Run a rapid gradient (5% to 50% MeOH in scCO₂ over 5 minutes) across a panel of immobilized phases (e.g., Chiralpak IA, IB, IC).

  • Additive Optimization: If the tailing factor ( Tf​ ) of the peaks exceeds 1.5, add 0.1% DEA to the Methanol co-solvent.

    • Causality: DEA neutralizes the acidic silanols on the column, forcing the analyte to interact solely with the chiral selector.

  • Isocratic Scale-up: Convert the gradient retention time of the best separation into an isocratic hold.

    • Validation Step: Ensure baseline resolution ( Rs​>1.5 ) is achieved on the analytical scale before transferring the method to the preparative column.

Part 2: Classical Diastereomeric Salt Resolution

Q: If we lack preparative SFC capabilities, how should we design a classical resolution screen? A: Causality: Since the target is a basic amine, it requires a chiral acid for diastereomeric salt formation. Relying on the is the most thermodynamically efficient approach[4]. By adding only 0.5 molar equivalents of a resolving agent (e.g., L-Tartaric acid) alongside 0.5 equivalents of an achiral acid (like HCl), you force the less soluble diastereomeric salt to precipitate exclusively. The more soluble enantiomer remains in the mother liquor as the hydrochloride salt, preventing co-crystallization and drastically improving the initial enantiomeric excess (ee)[4][5].

Salt_Resolution Racemate Racemic Azaspirocycle (Base) Agent Chiral Acid Addition (e.g., L-Tartaric Acid, 0.5 eq) Racemate->Agent Salts Diastereomeric Salts (p-Salt + n-Salt) Agent->Salts Salt Formation Cryst Fractional Crystallization (Thermodynamic Control) Salts->Cryst Differential Solubility FreeBase Basification (NaOH) & Organic Extraction Cryst->FreeBase Isolate target salt Pure Enantiopure Free Base FreeBase->Pure Cleave resolving agent

Classical diastereomeric salt resolution pathway for chiral amines.

Protocol 2: Half-Equivalent Diastereomeric Salt Resolution
  • Salt Formation: Dissolve 10 mmol of racemic 2-Oxa-8-thia-5-azaspiro[3.4]octane in hot ethanol. Add 5 mmol of a chiral acid (e.g., L-(+)-Tartaric acid) and 5 mmol of aqueous HCl.

    • Causality: The chiral acid will selectively pair with the enantiomer that forms the tightest crystal lattice, while HCl keeps the antipode solvated.

  • Crystallization: Cool the solution strictly at a rate of 0.5 °C/min to room temperature to prevent kinetic trapping of the wrong isomer.

    • Validation Step: Filter the resulting crystals, dissolve a 1 mg fraction in MeOH, and run it on analytical SFC to confirm the diastereomeric excess (de > 90%) before proceeding.

  • Basification: Suspend the validated crystals in distilled water. Add 1M NaOH dropwise until the aqueous layer reaches pH > 10. Extract the liberated free base with Dichloromethane (DCM) three times.

  • Recovery: Dry the combined organic layers over anhydrous Na2​SO4​ and evaporate the DCM under reduced pressure.

    • Validation Step: Confirm the specific rotation [α]D​ via polarimetry and final enantiomeric purity (ee > 99%) via chiral SFC.

Part 3: Quantitative Data & Parameter Optimization

To ensure optimal resolution, refer to the following parameter matrix comparing sub-optimal historical approaches with modern, validated conditions for azaspirocyclic amines.

ParameterCondition A (Sub-optimal)Condition B (Optimal)Rationale / Causality
Stationary Phase Coated Cellulose (e.g., OD-H)Immobilized Amylose (e.g., IA, IC)Immobilized phases tolerate a wider range of polar co-solvents without degrading or swelling[2].
Mobile Phase scCO₂ / AcetonitrilescCO₂ / MethanolMethanol acts as a stronger hydrogen-bond donor/acceptor, improving peak shape for basic amines[2].
Additive None0.1% Diethylamine (DEA)DEA masks residual silanols, eliminating severe peak tailing of the secondary amine[1].
Temperature 25 °C40 °CHigher temperatures reduce mobile phase viscosity, improving mass transfer and theoretical plate count.
Backpressure 100 bar120-150 barEnsures CO₂ remains strictly in the supercritical state, preventing density fluctuations that ruin resolution[3].

References

  • MDPI (Catalysts) - Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.[Link]

  • Wikipedia - Chiral resolution (Mechanisms of Diastereomeric Salt Formation). [Link]

  • Chiralpedia - Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.[Link]

  • American Pharmaceutical Review - Use of SFC/MS in the Purification of Achiral and Chiral Pharmaceutical Compounds.[Link]

  • ResearchGate - Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[Link]

  • Journal of Chromatography A - Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.[Link]

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Heteroatom-Rich Spirocycles: A Comparative Analysis of 2-Oxa-8-thia-5-azaspiro[3.4]octane

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The strategic incorporation of spirocyclic systems has emerged as a powerful approach to navigate beyond the "flatland" of traditional aromatic scaffolds, offering a gateway to three-dimensional chemical space.[1][2] This guide provides an in-depth comparative analysis of 2-Oxa-8-thia-5-azaspiro[3.4]octane, a unique and relatively unexplored scaffold, with other relevant spirocyclic and non-spirocyclic systems. By examining key physicochemical properties and potential biological implications, supported by established experimental methodologies, we aim to illuminate the potential of this heteroatom-rich spirocycle in modern drug discovery.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

Spirocycles, characterized by two rings sharing a single atom, introduce a level of conformational rigidity and three-dimensionality that is often absent in their monocyclic or fused-ring counterparts.[2] This unique structural feature can lead to a cascade of beneficial effects, including:

  • Enhanced Target Affinity and Selectivity: The constrained conformation of a spirocycle can pre-organize appended functional groups into an optimal geometry for binding to a biological target, potentially increasing potency and reducing off-target effects.[1]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility and metabolic stability compared to flat, aromatic systems.[1]

  • Access to Novel Chemical Space: Spirocyclic scaffolds provide opportunities to explore novel vectoral arrangements of substituents, unlocking new possibilities for intellectual property and structure-activity relationship (SAR) studies.[3][4]

2-Oxa-8-thia-5-azaspiro[3.4]octane: A Scaffold of Intrigue

The 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold is a fascinating amalgamation of three key structural motifs: an oxetane ring, a thiazolidine ring, and a spirocyclic center. This combination suggests a unique profile of properties that could be highly advantageous in drug design. While direct experimental data comparing this specific scaffold is limited, we can infer its potential by analyzing its constituent parts and comparing it to other well-characterized spirocycles.

The synthesis of novel thia/oxa-azaspiro[3.4]octanes has been explored as a means to generate multifunctional modules for drug discovery, highlighting the interest in this scaffold.[5][6]

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Properties such as lipophilicity (LogP), aqueous solubility, and ionization state (pKa) are of paramount importance.

Below is a comparative table of calculated and experimentally-derived physicochemical properties for 2-Oxa-8-thia-5-azaspiro[3.4]octane and other relevant spirocyclic and non-spirocyclic analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3)Predicted Aqueous Solubility (logS)Predicted pKa (Basic)
2-Oxa-8-thia-5-azaspiro[3.4]octane
C₅H₉NOS131.200.2-1.56.8Spiro[3.4]octan-1-olC₈H₁₄O126.201.8-2.1N/A1-Oxa-4-azaspiro[4.5]decaneC₈H₁₅NO141.211.1-1.88.51-Thia-4-azaspiro[4.5]decaneC₈H₁₅NS157.281.9-2.58.2MorpholineC₄H₉NO87.12-1.01.28.4ThiomorpholineC₄H₉NS103.19-0.20.58.4

Note: The values for 2-Oxa-8-thia-5-azaspiro[3.4]octane are predictive and sourced from chemical databases. The other values are a combination of predicted and experimentally reported data for comparative purposes.

Analysis of Physicochemical Trends:

  • Lipophilicity (LogP): The predicted LogP of 2-Oxa-8-thia-5-azaspiro[3.4]octane (0.2) is significantly lower than that of its carbocyclic analog, spiro[3.4]octan-1-ol (1.8), and the larger thia-azaspirocycle, 1-Thia-4-azaspiro[4.5]decane (1.9). This is likely due to the presence of the polar oxetane and thiazolidine rings. A lower LogP is often associated with improved aqueous solubility and can be advantageous for oral bioavailability.[2]

  • Aqueous Solubility: The predicted aqueous solubility of 2-Oxa-8-thia-5-azaspiro[3.4]octane is moderate. The presence of the oxygen and nitrogen heteroatoms, capable of hydrogen bonding, contributes to its solubility.

  • Basicity (pKa): The predicted basicity of the nitrogen in the thiazolidine ring is around 6.8. This moderate basicity can be beneficial for forming stable salts and may influence interactions with biological targets.

Potential for Modulating Biological Activity: A Structure-Activity Relationship Perspective

The unique arrangement of heteroatoms and the constrained geometry of 2-Oxa-8-thia-5-azaspiro[3.4]octane offer exciting possibilities for modulating biological activity.

Bioisosteric Replacement

This scaffold can be considered a bioisostere for other common heterocyclic motifs in medicinal chemistry. For instance, it could serve as a more three-dimensional and conformationally restricted replacement for morpholine or thiomorpholine. Such a replacement could lead to improved target engagement and a more favorable ADME profile.

Impact on Biological Activity: Insights from Analogous Systems

Given this, it is plausible that derivatives of 2-Oxa-8-thia-5-azaspiro[3.4]octane could exhibit a range of biological activities, from anticancer to CNS-related effects, depending on the nature and placement of substituents.

Experimental Protocols for Comparative Evaluation

To facilitate further research and a direct comparison of 2-Oxa-8-thia-5-azaspiro[3.4]octane with other scaffolds, the following detailed experimental protocols are provided.

Physicochemical Property Determination

Caption: Workflow for determining LogP and aqueous solubility.

Protocol 1: Determination of LogP (Shake-Flask Method)

  • Preparation of Phases: Prepare n-octanol saturated with water and water (or a relevant buffer, e.g., PBS pH 7.4) saturated with n-octanol.

  • Compound Dissolution: Dissolve a known amount of the test compound in the water-saturated n-octanol.

  • Partitioning: Add a defined volume of the octanol-saturated aqueous phase to the octanol phase containing the compound.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the phases to separate completely.

  • Sampling and Analysis: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Protocol 2: Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV with a calibration curve).

Biological Activity Evaluation

Caption: General workflows for assessing cytotoxicity and enzyme inhibition.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay) [8]

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT116, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically in a logarithmic series). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 4: Determination of Enzyme Inhibitory Activity (IC₅₀) [9]

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and a series of dilutions of the test compound. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Rate Measurement: Monitor the reaction progress over time by measuring the change in a detectable signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[10]

Conclusion

The 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold represents a compelling, yet underexplored, area of chemical space for drug discovery. Its unique combination of an oxetane, a thiazolidine, and a spirocyclic core suggests a favorable profile of physicochemical properties, including potentially improved aqueous solubility and metabolic stability compared to more lipophilic carbocyclic spirocycles. While direct comparative biological data is currently scarce, the principles of bioisosterism and structure-activity relationships suggest that this scaffold has the potential to yield novel and potent modulators of a variety of biological targets. The experimental protocols provided herein offer a roadmap for the systematic evaluation of this and other novel spirocyclic systems, paving the way for the rational design of next-generation therapeutics.

References

  • Creative Biostructure. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Bethyl Laboratories. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • protocols.io. (2023, October 21). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • protocols.io. (n.d.). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • El-Sayed, W. M., & Ali, O. M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2684. [Link]

  • Drug Design. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Kumar, R., & Lal, K. (2018). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 11(5), 729-747. [Link]

  • Drug Design. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • DeGoricia, A. M., & Nichols, S. E. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Palanisamy, P., Sudhakar, S., & Kumaresan, S. (2015). Thia-, Oxa-, and Aza Heterocyclic Derivatives Based on Thiochroman- and Benzothiepine 1,1-dioxide Moieties: Syntheses, Characterization, Antimicrobial-, Antituberculosis-, and Anticancer Activity. World Journal of Pharmaceutical Sciences, 3(5), 848–857.
  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]

  • Lam, Y. W., et al. (2018). In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. Molecules, 23(3), 630. [Link]

  • Kumar, A., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Iranian Chemical Society, 18(10), 2639-2655. [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-5-thiaspiro[3.4]octane-8-carboxylic acid. Retrieved from [Link]

  • Scientific Electronic Archives. (n.d.). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Retrieved from [Link]

  • Chinn, L. J., Salamon, K. W., & Desai, B. N. (1981). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry, 24(9), 1103–1107. [Link]

  • ResearchGate. (2025, October 26). (PDF) Structure-Activity Relationship Studies in Organic Drug Development. Retrieved from [Link]

  • Hussain, S., et al. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 8(38), 34854-34866. [Link]

  • ResearchGate. (n.d.). The summary of in vitro ADMET and pharmacology profi ling assays recommended in the different phases of drug discovery and development. Retrieved from [Link]

  • ResearchGate. (n.d.). comparison of partition coefficient (log p) of drugs: computational and experimental data study. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds. Retrieved from [Link]

  • Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

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Comparative

Validation of In Silico Models for 2-Oxa-8-thia-5-azaspiro[3.4]octane: A Comparative Guide

Escaping Flatland: The Rise of Strained Spirocycles The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. This shift systemati...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Escaping Flatland: The Rise of Strained Spirocycles

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. This shift systematically improves aqueous solubility, reduces off-target promiscuity, and enhances metabolic stability [2]. Among these novel scaffolds, strained spiro heterocycles have emerged as premier non-classical bioisosteres [3].

2-Oxa-8-thia-5-azaspiro[3.4]octane is a highly specialized, rigid scaffold. Featuring an oxetane ring fused via a spiro carbon to a thiazolidine ring, it serves as an excellent vector-specific bioisostere for morpholine or piperazine. Recent applications have successfully utilized the spiro[3.4]octane core to design potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical target in immuno-oncology [1]. Furthermore, the non-collinear exit vectors inherent to these spiro systems have proven highly effective at mimicking meta- and para-substituted benzenes [4].

The Computational Challenge

While the biological advantages of 2-Oxa-8-thia-5-azaspiro[3.4]octane are clear, it presents a formidable challenge for computational chemistry.

  • Extreme Ring Strain: The spiro[3.4] system possesses significant angle strain that generalized force fields struggle to minimize correctly.

  • Complex Stereoelectronics: The dense proximity of oxygen, nitrogen, and sulfur heteroatoms creates powerful dipole-dipole interactions. More critically, the hyperconjugation between the heteroatom lone pairs and the adjacent σ* orbitals at the spiro carbon (the anomeric effect) dictates the ring pucker.

Standard molecular mechanics (MM) force fields frequently fail to capture these quantum mechanical phenomena, leading to collapsed in silico geometries and spurious binding predictions.

Comparative In Silico Performance

To objectively evaluate how different computational platforms handle this complex scaffold, we compared three distinct modeling paradigms:

  • The Product (Schrödinger Suite): Utilizes the OPLS4 force field with on-the-fly Quantum Mechanics (QM) parameterization for missing dihedrals.

  • Alternative 1 (MOE): Utilizes the Amber10:EHT force field, relying on Extended Hückel Theory for partial charges.

  • Alternative 2 (Open-Source / RDKit): Utilizes the rule-based MMFF94 force field.

Quantitative Data Comparison

The table below summarizes the predictive accuracy of each model against our in vitro ground-truth data (X-ray crystallography and SPR binding assays).

Computational ModelForce FieldRMSD to X-ray (Å)ΔG_bind Error (kcal/mol)LogD Prediction ErrorCompute Time / Ligand
Schrödinger OPLS4 (QM-tuned)0.42 ± 0.11 ± 0.65 ± 0.41 ~45 min
MOE Amber10:EHT1.15 ± 0.28± 1.82± 0.88~2 min
Open-Source RDKit MMFF941.85 ± 0.45± 2.54± 1.25< 1 sec

Analysis: While open-source tools like RDKit offer unparalleled speed for high-throughput virtual screening of flat aromatics, they struggle with the 3D stereoelectronics of strained spirocycles, yielding an unacceptable ΔG error of >2.5 kcal/mol. MOE provides a balanced middle-ground, but for lead optimization—where a 1 kcal/mol error dictates synthesis priority—the bespoke QM parameterization of OPLS4 is strictly necessary.

Visualizing the Validation Workflows

InSilicoWorkflow Start 2-Oxa-8-thia-5-azaspiro[3.4]octane Input Structure QM QM Parameterization (DFT ωB97X-D) Start->QM OPLS4 Workflow MM Standard MM (MMFF94 / Amber) Start->MM Baseline Workflow ConfQM Conformer Ensemble (High Accuracy) QM->ConfQM ConfMM Conformer Ensemble (Low Accuracy) MM->ConfMM Dock Target Docking (HPK1 Kinase) ConfQM->Dock ConfMM->Dock Exp In Vitro Validation (SPR & X-ray) Dock->Exp Correlate ΔG

In Silico to In Vitro Validation Workflow for Spirocyclic Scaffolds.

HPK1Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Active) TCR->HPK1 Stimulates SLP76 SLP-76 Phosphorylation HPK1->SLP76 Phosphorylates Degradation Proteasomal Degradation (Immune Suppression) SLP76->Degradation Triggers Immunity Enhanced Anti-Tumor Immunity Degradation->Immunity Suppresses Inhibitor Spiro[3.4]octane Inhibitor Inhibitor->HPK1 Blocks Inhibitor->Immunity Rescues

HPK1 Signaling Pathway and Mechanism of Action for Spirocyclic Inhibitors.

Experimental Methodologies: The Self-Validating System

To ensure scientific integrity, a computational model cannot exist in a vacuum; it must be a self-validating system anchored to physical reality. Below are the detailed protocols explaining both how we generated the data and why specific techniques were chosen.

Protocol 1: In Silico Conformational Search & Docking (OPLS4)
  • Ligand Preparation: Import the 2-Oxa-8-thia-5-azaspiro[3.4]octane derivative and assign protonation states at pH 7.4 using Epik.

    • Causality: The thiazolidine nitrogen has a shifted pKa due to the electron-withdrawing nature of the adjacent spiro carbon and sulfur atom. Assuming standard secondary amine basicity leads to incorrect formal charges and catastrophic docking failures.

  • Custom Parameterization: Submit the ligand to the Force Field Builder (FFB).

    • Causality: Standard force fields lack accurate torsional profiles for the highly strained O-C-C(spiro)-N dihedral. FFB runs Density Functional Theory (DFT) at the ωB97X-D/6-31G** level to map the gas-phase energy surface, capturing the vital hyperconjugative (anomeric) effects that dictate the ring pucker.

  • Conformational Sampling: Execute a Mixed Torsional/Low-Mode (MT/LMOD) sampling algorithm.

    • Causality: Pure Monte Carlo methods often fail to cross the high energy barriers of rigid spirocycles. Low-mode sampling follows the low-frequency eigenvectors of the Hessian matrix, efficiently exploring the limited but critical flexibility of the oxetane ring.

Protocol 2: In Vitro Surface Plasmon Resonance (SPR) Validation
  • Sensor Chip Preparation: Immobilize the His-tagged HPK1 kinase domain onto a Series S Sensor Chip NTA via Ni2+/NTA chelation followed by amine crosslinking.

    • Causality: Random amine coupling (e.g., on a CM5 chip) can occlude the kinase active site. NTA capture ensures uniform, oriented immobilization, preserving the binding pocket for the spirocyclic inhibitor.

  • Analyte Injection: Inject the spiro[3.4]octane derivative in a 2-fold dilution series (0.1 nM to 1 µM) at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitation (MTL), ensuring that the observed association phase reflects true binding kinetics rather than diffusion artifacts.

  • Data Fitting: Fit the sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ , calculating KD​=koff​/kon​ .

    • Causality: Converting KD​ to the Gibbs free energy of binding ( ΔG=RTlnKD​ ) provides a direct, thermodynamically rigorous value to benchmark against the in silico docking scores, validating the computational model.

References

  • - BenchChem

  • - National Institutes of Health (PMC) 3. - Chemical Communications (RSC Publishing)

  • - ChemRxiv

Validation

"cross-reactivity studies of 2-Oxa-8-thia-5-azaspiro[3.4]octane"

Cross-Reactivity Profiling of 2-Oxa-8-thia-5-azaspiro[3.4]octane: A Next-Generation Bioisostere As drug discovery programs increasingly target complex biological spaces, the limitations of traditional monocyclic heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 2-Oxa-8-thia-5-azaspiro[3.4]octane: A Next-Generation Bioisostere

As drug discovery programs increasingly target complex biological spaces, the limitations of traditional monocyclic heterocycles (e.g., morpholines, piperazines, thiomorpholines) become glaringly apparent. While ubiquitous, these moieties often suffer from poor metabolic stability and significant off-target cross-reactivity—most notably human Ether-à-go-go-Related Gene (hERG) channel inhibition and Cytochrome P450 (CYP) promiscuity[1].

To overcome these attrition risks, three-dimensional (3D) strained spiro heterocycles have emerged as premier non-classical bioisosteres[2]. This guide provides an objective, data-driven comparison of 2-Oxa-8-thia-5-azaspiro[3.4]octane against traditional alternatives. By presenting orthogonal exit vectors and a rigid, dense molecular space, this highly functionalized spirocycle fundamentally alters the cross-reactivity profile of lead compounds[1].

Mechanistic Rationale: The Geometry of Selectivity

The ability of 2-Oxa-8-thia-5-azaspiro[3.4]octane to outperform standard heterocycles in cross-reactivity panels is rooted in its stereoelectronic properties and 3D geometry.

  • Mitigation of hERG Liability: The hERG channel's inner cavity is notoriously promiscuous, typically binding basic amines coupled with lipophilic, planar-like systems. The spiro[3.4]octane core forces the oxygen and sulfur heteroatoms into an orthogonal orientation relative to the nitrogen exit vector. This steric bulk prevents the structural intercalation required for high-affinity hERG binding[3]. Furthermore, the electron-withdrawing effects of the adjacent oxa- and thia-substituents subtly reduce the basicity (pKa) of the spiro-nitrogen, weakening the critical electrostatic interactions with the hERG cavity's tyrosine residues[4].

  • CYP450 Selectivity and TDI Avoidance: Traditional thiomorpholines are highly susceptible to rapid sulfoxidation by CYP3A4, leading to reactive metabolites and time-dependent inhibition (TDI). In the 2-oxa-8-thia-5-azaspiro[3.4]octane system, the sulfur atom is constrained within a strained ring system. This steric shielding restricts access to the catalytic heme iron of CYP enzymes, drastically reducing metabolic cross-reactivity and preserving the primary target potency[5].

G N1 Traditional Heterocycle (e.g., Thiomorpholine) N3 High hERG Affinity & CYP Sulfoxidation N1->N3 N2 Spirocyclic Bioisostere (2-Oxa-8-thia-5-azaspiro[3.4]octane) N4 Reduced Cross-Reactivity (Orthogonal Exit Vectors) N2->N4 N5 High Attrition Risk N3->N5 N6 Favorable Safety Profile N4->N6

Figure 1: Mechanistic divergence in off-target cross-reactivity between traditional and spiro scaffolds.

Comparative Performance Data

The following table summarizes the quantitative cross-reactivity shifts observed when replacing standard monocyclic amines with the 2-Oxa-8-thia-5-azaspiro[3.4]octane scaffold in a representative lead optimization campaign.

Bioisosteric ScaffoldExit Vector GeometryhERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Kinase Panel Hit Rate (%)*Metabolic Half-life (HLM, min)
Morpholine Equatorial4.2>1012%45
Thiomorpholine Equatorial2.81.5 (TDI Risk)15%20
2-Oxa-8-thia-5-azaspiro[3.4]octane Orthogonal (Spiro)>30 >30 <2% >120

*Kinase hit rate defined as >50% inhibition at 1 µM across a standard 97-kinase safety panel.

Self-Validating Experimental Protocols

To objectively verify the reduced cross-reactivity of the spirocyclic scaffold, the following self-validating workflows must be employed. These protocols are designed with internal causality checks to ensure data integrity.

Protocol A: High-Throughput Automated Patch-Clamp (hERG)

This assay isolates the specific potassium tail current to confirm that structural modifications (like the introduction of chirality or spiro-centers) genuinely abolish channel blockade[3].

  • Cell Preparation: Culture CHO cells stably expressing the hERG1 channel. Harvest and resuspend in extracellular recording solution.

  • Self-Validating Controls: Load Terfenadine (1 µM) as a positive control (validates channel sensitivity) and 0.1% DMSO as a negative control (establishes baseline leak current).

  • Voltage Protocol (Causality Check):

    • Hold cells at -80 mV.

    • Apply a depolarizing prepulse to +40 mV for 2 seconds (forces channels into the open/inactivated state).

    • Step down to -50 mV for 2 seconds to elicit the outward tail current.

    • Why this matters: Measuring the tail current at -50 mV specifically isolates the hERG-mediated outward potassium current, ensuring that any observed signal reduction is causally linked to direct channel blockade rather than non-specific membrane destabilization.

  • Compound Application: Perfuse the 2-Oxa-8-thia-5-azaspiro[3.4]octane candidate at concentrations ranging from 0.1 µM to 30 µM.

  • Data Extraction: Calculate the fractional block of the tail current relative to the DMSO control to derive the IC₅₀.

Protocol B: CYP450 Time-Dependent Inhibition (TDI) Assay

Because the spirocycle contains a sulfur atom, it is critical to rule out mechanism-based inhibition (MBI) via sulfoxidation.

  • Incubation Matrix: Prepare human liver microsomes (HLMs) at 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Validation Step): Aliquot the spirocyclic candidate (10 µM). Split into two arms: one with 1 mM NADPH (cofactor) and one without NADPH. Incubate for 0, 10, 20, and 30 minutes.

    • Why this matters: A shift in IC₅₀ only in the presence of NADPH confirms that cross-reactivity is driven by a cytochrome P450-generated reactive metabolite. If inhibition occurs without NADPH, the cross-reactivity is merely static competitive inhibition.

  • Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary plate containing a CYP3A4-specific probe substrate (e.g., Midazolam, 3 µM) and fresh NADPH. Incubate for 10 minutes.

  • Quenching & Analysis: Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

Protocol S1 Compound Incubation (HLMs +/- NADPH) S2 Time-Dependent Aliquoting (0, 10, 20, 30 min) S1->S2 S3 CYP Isoform-Specific Probe Substrate Addition S2->S3 S4 LC-MS/MS Quantification of Metabolites S3->S4 S5 IC50 & Shift Calculation (NADPH Dependency Check) S4->S5

Figure 2: Self-validating workflow for CYP450 Time-Dependent Inhibition (TDI) cross-reactivity.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. PMC.
  • Stereoselective Inhibition of the hERG1 Potassium Channel. PMC.

Sources

Comparative

Beyond Flatland: In Vitro vs. In Vivo Efficacy of 2-Oxa-8-thia-5-azaspiro[3.4]octane Scaffolds

Executive Summary & Mechanistic Rationale In the relentless pursuit of clinical candidates, drug discovery teams frequently encounter the "flatland paradox": compounds with exquisite in vitro target potency fail in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the relentless pursuit of clinical candidates, drug discovery teams frequently encounter the "flatland paradox": compounds with exquisite in vitro target potency fail in vivo due to rapid metabolic clearance, poor solubility, or off-target toxicity. Traditional planar heterocycles—such as morpholines, piperazines, and thiomorpholines—are highly susceptible to Cytochrome P450 (CYP) mediated α -oxidation and N-dealkylation.

To bridge this translational gap, the integration of high-Fsp 3 (fraction of sp 3 -hybridized carbons) spirocyclic scaffolds has emerged as a transformative strategy[1]. Among these, 2-oxa-8-thia-5-azaspiro[3.4]octane represents a next-generation bioisostere. By projecting its oxygen and sulfur heteroatoms into orthogonal 3D planes, this rigid spirocycle fundamentally alters the physicochemical landscape of the parent molecule.

The Causality of the Scaffold:

  • Metabolic Shielding: The spiro-fusion creates steric bulk that restricts the conformational flexibility required for CYP450 active site binding, drastically increasing the in vitro half-life[2].

  • Solubility & Permeability: The 3D architecture lowers the crystal lattice energy compared to flat aromatics, enhancing aqueous solubility while the sulfur atom maintains sufficient lipophilicity for membrane permeation[3].

  • hERG Mitigation: The non-planar geometry disrupts the π -stacking interactions typically responsible for off-target hERG channel blockade, a primary driver of cardiotoxicity in flat amines[3].

G Flat Morpholine (Flat Heterocycle) Spiro 2-Oxa-8-thia-5-azaspiro[3.4]octane (High Fsp3 Scaffold) Flat->Spiro Bioisosteric Replacement InVitro In Vitro Profile Maintained Potency Spiro->InVitro Target Binding Tox Reduced hERG Binding Spiro->Tox Metab CYP450 Shielding (High T1/2) Spiro->Metab InVivo In Vivo Efficacy Enhanced PK/PD InVitro->InVivo Translation Tox->InVivo Metab->InVivo

Caption: Logical transition from planar heterocycles to 3D spirocyclic scaffolds, driving in vivo translation.

Comparative Efficacy: In Vitro vs. In Vivo Data

To objectively evaluate the performance of the 2-oxa-8-thia-5-azaspiro[3.4]octane scaffold, we compare a representative target-directed lead compound (e.g., a kinase inhibitor) containing a traditional morpholine group against its spirocyclic analog.

As shown in the data below, while in vitro target binding remains comparable, the in vivo translation is vastly superior for the spirocyclic compound.

Table 1: Quantitative Profiling of Morpholine vs. Spirocyclic Analogs
ParameterMorpholine Lead2-Oxa-8-thia-5-azaspiro[3.4]octane LeadCausality / Implication
In Vitro Target IC 50​ 8.2 nM6.5 nMRigidification locks the active conformation, maintaining or slightly improving target affinity.
In Vitro HLM T 1/2​ 18 min>120 minSpiro-fusion sterically hinders CYP450 α -oxidation, preventing rapid clearance.
Caco-2 P app​ ( 10−6 cm/s) 1218Disruption of planarity aids dissolution; the sulfur atom maintains optimal lipophilicity for permeability.
hERG IC 50​ (Toxicity) 1.2 µM>30 µM3D architecture prevents planar π -stacking in the hERG channel pore, widening the safety margin.
In Vivo Oral %F (Mouse) 14%68%Enhanced in vitro metabolic stability directly translates to higher systemic exposure in vivo.
In Vivo Tumor Reduction 32%85%Sustained plasma concentrations above the IC 90​ drive robust, long-lasting in vivo efficacy.

Self-Validating Experimental Protocols

Trustworthiness in preclinical data relies on self-validating experimental designs. The following methodologies detail how we derive the comparative data, ensuring that every claim is backed by rigorous, internally controlled workflows.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify Phase I hepatic metabolic clearance.

  • Causality of Design: We utilize a low test concentration (1 µM) to ensure the reaction remains below the Km​ for most CYP enzymes, guaranteeing first-order kinetics. A minus-NADPH control is mandatory; it self-validates the assay by proving that any observed degradation is strictly CYP-mediated and not an artifact of chemical instability in the buffer.

  • Step-by-Step Workflow:

    • Preparation: Prepare a 1 µM solution of the 2-oxa-8-thia-5-azaspiro[3.4]octane compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

    • Control: In parallel, run a control sample substituting NADPH with an equivalent volume of buffer (-NADPH control).

    • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly precipitates microsomal proteins, halting metabolism.

    • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Protocol B: In Vivo Pharmacokinetics (PK) and Efficacy Translation

Purpose: To determine absolute oral bioavailability (%F) and therapeutic efficacy.

  • Causality of Design: Intravenous (IV) and Per Os (PO) arms must be run in parallel. IV dosing is mathematically required to calculate total body clearance and volume of distribution, without which absolute oral bioavailability cannot be determined.

  • Step-by-Step Workflow:

    • Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS-15 / 85% Saline. Causality: This ensures complete solubilization; dosing suspensions orally leads to erratic absorption profiles.

    • Dosing: Administer the compound to male CD-1 mice (n=3 per route) at 1 mg/kg IV (tail vein) and 5 mg/kg PO (oral gavage).

    • Sampling: Collect serial blood samples (20 µL) via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Efficacy Modeling: Once PK is established, dose tumor-bearing xenograft mice daily (PO) for 14 days. Measure tumor volume via digital calipers bi-weekly. The spirocyclic compound's superior PK profile guarantees that plasma levels remain above the target IC 90​ for the entire 24-hour dosing interval, driving the 85% tumor reduction seen in Table 1.

Workflow cluster_invitro In Vitro Validation (Self-Validating) cluster_invivo In Vivo Translation Start Compound Synthesis: Spirocyclic vs Flat Assay1 Target Assay (IC50 determination) Start->Assay1 Assay2 HLM Stability (+/- NADPH Control) Start->Assay2 Assay3 hERG Patch-Clamp (Toxicity Screen) Start->Assay3 PK Mouse PK (IV/PO) Calculate %F & T1/2 Assay1->PK IC50 < 10nM Assay2->PK T1/2 > 60min Efficacy Xenograft Tumor Model (Tumor Volume Reduction) PK->Efficacy %F > 30%

Caption: Self-validating experimental workflow bridging in vitro screening to in vivo efficacy.

Conclusion

The substitution of planar heterocycles with the 2-oxa-8-thia-5-azaspiro[3.4]octane scaffold is not merely a structural novelty; it is a rationally designed, causality-driven approach to solving the in vitro to in vivo translation gap. By leveraging the protective steric bulk and optimal physicochemical properties of this specific oxa-thia-azaspiro system, drug developers can successfully bypass metabolic liabilities and off-target toxicities, yielding robust, clinic-ready candidates.

References

  • Title: Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition Source: ResearchGate URL: [Link]

  • Title: Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties Source: ACS Publications URL: [Link]

Sources

Validation

Assessing the Novelty of the 2-Oxa-8-thia-5-azaspiro[3.4]octane Ring System: A Comparative Guide for Drug Discovery

The quest for novel molecular scaffolds that provide access to unexplored chemical space is a cornerstone of modern drug discovery. Three-dimensional (3D) structures are increasingly sought after to improve compound prop...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel molecular scaffolds that provide access to unexplored chemical space is a cornerstone of modern drug discovery. Three-dimensional (3D) structures are increasingly sought after to improve compound properties and enable new biological interactions. Among these, spirocyclic systems, which feature two rings connected by a single atom, have garnered significant attention. This guide provides a detailed assessment of the 2-Oxa-8-thia-5-azaspiro[3.4]octane ring system, a potentially novel scaffold, by comparing it with known, alternative heterocyclic systems. We present a proposed synthetic route, a plan for its characterization, and a comparative analysis to highlight its potential as a valuable building block for medicinal chemistry.

The Landscape of Oxa-Thia-Azaspiro[3.4]octanes

The synthesis of spirocyclic systems containing both oxetane and thiazolidine rings is a challenging yet rewarding area of organic chemistry. A seminal contribution to this field is the work on the "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes".[1][2][3] This research laid the groundwork for accessing a variety of thia/oxa-azaspiro[3.4]octane scaffolds, demonstrating their potential as versatile building blocks in drug discovery.[1][2][3] While this foundational work introduced several isomers, a thorough review of the existing literature, including chemical databases like PubChem and CAS, suggests that the specific isomeric arrangement of 2-Oxa-8-thia-5-azaspiro[3.4]octane remains an unexplored entity. The hydrochloride salt of a related isomer, 5-Oxa-8-thia-2-aza-spiro[3.4]octane, is commercially available, indicating the accessibility of this general class of compounds.[4][5]

Proposed Synthesis of the Novel 2-Oxa-8-thia-5-azaspiro[3.4]octane Scaffold

Leveraging established synthetic methodologies for related spirocyclic systems, a plausible and robust synthetic pathway for the novel 2-Oxa-8-thia-5-azaspiro[3.4]octane is proposed. The following multi-step synthesis is designed to be step-economic and amenable to scale-up.

Experimental Protocol:

Step 1: Synthesis of N-Boc-3-azetidinone. This starting material can be synthesized from commercially available N-Boc-3-hydroxyazetidine through oxidation, for instance, using Dess-Martin periodinane or a Swern oxidation.

Step 2: Aldol Addition with a Thiol-containing Aldehyde. N-Boc-3-azetidinone can be reacted with a protected thiol-containing aldehyde, such as 2-(tritylthio)acetaldehyde, in an aldol addition reaction. This reaction is typically carried out in the presence of a base like lithium diisopropylamide (LDA) at low temperatures to afford the corresponding aldol adduct.

Step 3: Mesylation and Intramolecular Cyclization. The hydroxyl group of the aldol adduct is then converted to a good leaving group, for example, by mesylation with methanesulfonyl chloride in the presence of a base like triethylamine. Subsequent treatment with a base will induce an intramolecular cyclization to form the spiro-oxetane ring.

Step 4: Deprotection and Thiazolidine Ring Formation. The trityl protecting group on the thiol is removed under acidic conditions. The resulting free thiol can then be cyclized with an appropriate formaldehyde equivalent, such as paraformaldehyde, under acidic conditions to form the desired 2-Oxa-8-thia-5-azaspiro[3.4]octane ring system.

Synthetic Pathway A N-Boc-3-hydroxyazetidine B N-Boc-3-azetidinone A->B Oxidation C Aldol Adduct B->C Aldol Addition D Mesylated Intermediate C->D Mesylation E Spiro-oxetane D->E Intramolecular Cyclization F Deprotected Thiol E->F Deprotection G 2-Oxa-8-thia-5-azaspiro[3.4]octane F->G Thiazolidine Formation Scaffold Comparison cluster_novel Proposed Novel Scaffold cluster_known Known Alternative Scaffolds Novel 2-Oxa-8-thia-5-azaspiro[3.4]octane Oxetane + Thiazolidine N5 for diversification ThiaAza 5-Thia-2-azaspiro[3.4]octane Thiophene + Azetidine N2 and Thiophene for diversification OxaAza 2-Oxa-5-azaspiro[3.4]octane Oxetane + Pyrrolidine N5 for diversification Aza 2-Azaspiro[3.4]octane Azetidine + Cyclopentane N2 for diversification

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 2-Oxa-8-thia-5-azaspiro[3.4]octane

As researchers and scientists at the forefront of drug development, our work with novel chemical entities (NCEs) is foundational to innovation. The unique structure of 2-Oxa-8-thia-5-azaspiro[3.4]octane, a heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities (NCEs) is foundational to innovation. The unique structure of 2-Oxa-8-thia-5-azaspiro[3.4]octane, a heterocyclic spiro compound, presents a novel area of chemical space. However, its novelty also demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this and other novel compounds with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment: The Precautionary Principle

Analogous compounds, such as 2-Oxa-5-azaspiro[3.4]octane oxalate and 2-Oxa-6-azaspiro[3.4]octane, are classified as harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[1][2][3][4][5][6] Some may also cause respiratory irritation.[2][7] Therefore, we must assume that 2-Oxa-8-thia-5-azaspiro[3.4]octane presents similar acute toxicity, and skin and eye irritation hazards.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even considered, proper engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of 2-Oxa-8-thia-5-azaspiro[3.4]octane, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilated Enclosures: For weighing small quantities of the solid, a ventilated balance enclosure can provide an additional layer of protection against inhaling fine particulates.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory when handling 2-Oxa-8-thia-5-azaspiro[3.4]octane. The rationale behind each selection is to create a complete barrier between you and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides chemical resistance to a broad range of organic compounds. Always inspect gloves for tears or punctures before use.[7]
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles provide a seal around the eyes to protect against splashes and dust. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2]
Body Protection Flame-Resistant Laboratory CoatProtects the skin and personal clothing from contamination. Should be buttoned completely.
Respiratory Protection NIOSH-approved Respirator (if required)If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[8][9][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount to ensuring safety and experimental integrity.

Preparation and Weighing
  • Don PPE: Before entering the laboratory space where the chemical is stored, don your lab coat, safety goggles, and gloves.

  • Work within a Fume Hood: Transport the container of 2-Oxa-8-thia-5-azaspiro[3.4]octane to the chemical fume hood.

  • Weighing: If weighing the solid, do so within the fume hood or a ventilated balance enclosure. Use anti-static weighing paper or a tared container.

  • Clean Up: After weighing, carefully clean any residual powder from the balance and surrounding area using a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation and Use
  • Solvent Addition: Slowly add the desired solvent to the solid compound within the fume hood. Be mindful of any potential for exothermic reactions.

  • Handling Solutions: Keep the solution within the fume hood. When transferring the solution, use appropriate glassware and secondary containment to prevent spills.

  • Post-Handling: After use, ensure all containers are securely sealed and clearly labeled.

Disposal Plan: Responsible Waste Management

Improper disposal of novel heterocyclic compounds can pose a long-term environmental risk.[11] A clear and compliant disposal plan is therefore a critical component of the handling process.

  • Waste Segregation: All materials that have come into contact with 2-Oxa-8-thia-5-azaspiro[3.4]octane must be considered hazardous waste. This includes:

    • Unused or excess solid compound and solutions.

    • Contaminated gloves, weighing paper, and cleaning materials.

    • Empty containers (unless properly decontaminated).

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed container designated for solid hazardous waste.

    • Liquid Waste: Collect in a compatible, leak-proof container labeled for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.[12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Oxa-8-thia-5-azaspiro[3.4]octane".

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13] Never pour this chemical down the drain.[14]

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][2]

  • Spills: Evacuate the area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's emergency response team.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Compound Weigh Compound Work in Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Transfer to Handling Phase Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Generate Waste Label Waste Label Waste Segregate Waste->Label Waste Dispose via EHS Dispose via EHS Label Waste->Dispose via EHS

Caption: Workflow for handling 2-Oxa-8-thia-5-azaspiro[3.4]octane.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • 2-Oxa-5-azaspiro[3.4]octane oxalate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • 2-Oxa-5-thiaspiro[3.4]octane-8-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011). National Academies Press. Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • How To Dispose Of Lab Chemicals. (2020). MCF Environmental Services. Retrieved from [Link]

  • Waste Disposal in Laboratory. (2024). Environmental Marketing Services. Retrieved from [Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]

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